D609
Description
Structure
2D Structure
Properties
CAS No. |
83373-60-8 |
|---|---|
Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanyloxymethanedithioic acid |
InChI |
InChI=1S/C11H16OS2/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,13,14) |
InChI Key |
PWLXJBSAUKKGCM-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@H]3OC(=S)[S-].[K+] |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
Appearance |
Solid powder |
Other CAS No. |
83373-60-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D 609 D-609 D609 tricyclodecan-9-yl xanthate tricyclodecane-9-yl-xanthogenate xanthate D609 |
Origin of Product |
United States |
Foundational & Exploratory
Tricyclo-decan-9-yl-xanthogenate (racemate) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[3.3.1.13,7]decan-9-yl-xanthogenate, commonly known as D609, is a synthetic, racemic compound that has garnered significant attention in various fields of biomedical research.[1][2][3] Its unique tricyclic adamantane core coupled with a xanthate functional group underpins its diverse pharmacological activities. This compound is extensively recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), key enzymes in cellular signaling pathways.[2][3] This inhibitory action modulates the levels of critical second messengers like diacylglycerol (DAG) and ceramide, thereby influencing a wide array of cellular processes including proliferation, apoptosis, inflammation, and viral replication.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on experimental protocols relevant to its study.
Chemical Structure and Properties
The chemical structure of tricyclo-decan-9-yl-xanthogenate consists of a rigid adamantane cage with a xanthate group attached at the 9-position. The racemate is a mixture of enantiomers arising from the stereocenter at the point of attachment of the xanthate group to the adamantane core.
Chemical Structure:
Note: The structure above depicts the potassium salt of the xanthate, a common form in which this compound is supplied.[4]
Physicochemical and Spectroscopic Data:
Table 1: Physicochemical Properties of Tricyclo-decan-9-yl-xanthogenate Potassium Salt (this compound)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅KOS₂ | [4] |
| Molecular Weight | 266.47 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 0.3 mg/mLPBS (pH 7.2): 10 mg/mL | [4] |
| UV Absorption Maxima | 231, 304 nm | [4] |
Table 2: Spectroscopic Data for Adamantane Derivatives (for reference)
| Data Type | Adamantane Core Protons (¹H NMR) | Adamantane Core Carbons (¹³C NMR) | Xanthate Group (IR) |
| Typical Chemical Shifts/Bands | δ 1.7-2.1 ppm (complex multiplet) | δ ~28-40 ppm | C=S: ~1050-1250 cm⁻¹C-O-C: ~1100-1200 cm⁻¹ |
| Reference | [5][6][7] | [5][7][8][9] | [10][11] |
Note: The exact spectral data for tricyclo-decan-9-yl-xanthogenate racemate may vary and requires experimental determination.
Experimental Protocols
Synthesis of Tricyclo-decan-9-yl-xanthogenate (Potassium Salt)
This protocol is based on the general synthesis of xanthates from alcohols.[1][12][13][14]
Materials:
-
Adamantan-1-ol (Tricyclo[3.3.1.13,7]decan-1-ol)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantan-1-ol in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add powdered potassium hydroxide to the cooled solution.
-
From a dropping funnel, add carbon disulfide dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-3 hours.
-
The product, potassium tricyclo-decan-9-yl-xanthogenate, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final crystalline solid.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for Tricyclo-decan-9-yl-xanthogenate (Potassium Salt).
Measurement of PC-PLC Activity using Amplex® Red Assay
This protocol is adapted from the manufacturer's instructions for the Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit and relevant literature.[15]
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and a concentrated reaction buffer)
-
This compound (or other inhibitor) solution of desired concentrations
-
PC-PLC enzyme source (e.g., purified enzyme or cell lysate)
-
96-well microplate (black with a clear bottom is recommended)
-
Microplate reader capable of measuring fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm
Procedure:
-
Prepare Working Solutions:
-
Prepare a 1X reaction buffer by diluting the concentrated buffer from the kit with distilled water.
-
Prepare a working solution of the Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the 1X reaction buffer according to the kit's protocol.
-
-
Assay Protocol:
-
To each well of the microplate, add the PC-PLC enzyme source.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the Amplex® Red working solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence values of the no-enzyme control from all other readings.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value of this compound.
-
Experimental Workflow for PC-PLC Inhibition Assay:
Caption: Workflow for the Amplex® Red PC-PLC inhibition assay.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS).[2][3]
-
Inhibition of PC-PLC: PC-PLC hydrolyzes phosphatidylcholine (PC) to generate phosphocholine and diacylglycerol (DAG). By inhibiting PC-PLC, this compound reduces the production of DAG, a crucial second messenger involved in activating protein kinase C (PKC) and other signaling pathways that promote cell proliferation and survival.[2]
-
Inhibition of Sphingomyelin Synthase (SMS): SMS catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, forming sphingomyelin and DAG. This compound's inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger, and a further decrease in DAG levels.[2][3]
The dual inhibition of these enzymes by this compound results in a significant shift in the cellular balance of key lipid second messengers, leading to anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-viral effects.[2][16][17][18][19]
Signaling Pathway Diagram:
Caption: this compound inhibits PC-PLC and SMS, altering second messenger levels and cellular outcomes.
Conclusion
Tricyclo-decan-9-yl-xanthogenate (this compound) is a valuable pharmacological tool for investigating cellular signaling pathways dependent on PC-PLC and SMS. Its multifaceted biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties, make it a compound of significant interest for drug development. This guide provides a foundational understanding of its chemical nature, properties, and methods for its study, aiming to facilitate further research into its therapeutic potential. The provided experimental protocols offer a starting point for researchers to explore the effects of this compound in various biological systems. Further characterization of the racemate's specific physicochemical properties will be crucial for its continued development and application.
References
- 1. rsc.org [rsc.org]
- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scirp.org [scirp.org]
- 13. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]
- 14. WO2017097156A1 - Preparation method of xanthate - Google Patents [patents.google.com]
- 15. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit - FAQs [thermofisher.com]
- 16. old-molcells.inforang.com [old-molcells.inforang.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of D609 on Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Introduction
Tricyclodecan-9-yl-xanthogenate (this compound) is a potent chemical compound recognized for its broad-spectrum antiviral and antitumor properties.[1][2] Its mechanism of action is primarily attributed to the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in lipid-mediated signal transduction.[3][4][5] PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes, to produce the second messengers diacylglycerol (DAG) and phosphocholine. By disrupting this pathway, this compound modulates critical cellular processes including proliferation, differentiation, and apoptosis, making it a valuable tool for research and a potential candidate for therapeutic development.[1][2][6] This document provides a comprehensive technical overview of the mechanism of action of this compound on PC-PLC, detailing its inhibitory kinetics, effects on signaling pathways, and the experimental protocols used for its study.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of PC-PLC.[3][4] Structural analyses suggest that the xanthate derivative competes directly with the phosphorylcholine headgroup of the native substrate, phosphatidylcholine, for binding to the enzyme's active site.[4] This mode of inhibition is specific, as this compound does not significantly inhibit other phospholipases such as phosphatidylinositol-specific PLC (PI-PLC), phospholipase A2 (PLA2), or phospholipase D (PLD) at concentrations where PC-PLC is effectively blocked.[1][4]
Beyond its primary target, this compound has been shown to inhibit other enzymes, although often at different concentrations. Notably, it can inhibit sphingomyelin synthase (SMS) and cytosolic phospholipase A2 (cPLA2).[1][7][8] Furthermore, since bacterial PC-PLC requires three Zn²⁺ ions in its active site for catalytic activity, it has been proposed that this compound's inhibitory effect may also involve the chelation of these essential metal ions.[1][2][3]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key kinetic parameters and effective concentrations reported in the literature.
Table 1: Inhibitor Constant (Kᵢ) Values for this compound
| Target Enzyme | Substrate | Inhibition Type | Kᵢ Value | Source |
| Bacterial PC-PLC | Phosphatidylcholine (PC) | Competitive | 6.4 µM | [4] |
| Bacterial PC-PLC | p-Nitrophenylphosphorylcholine (p-NPP) | Competitive | 8.8 µM | [4] |
| Bovine Spleen cPLA₂ | --- | Mixed noncompetitive/uncompetitive | 86.25 µM | [7][8] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | This compound Concentration | Observed Effect | Source |
| MDA-MB-231 | PC-PLC Activity | 50 µg/mL (188 µM) | 60% inhibition at 24-48h; 80% at 72h | [9] |
| MDA-MB-231 | SMS Activity | 50 µg/mL (188 µM) | 21% inhibition at 48h; 5% at 72h | [9] |
| MDCK | Arachidonic Acid Release | IC₅₀ ≈ 375 µM | Inhibition of cPLA₂ activity | [7] |
Signaling Pathways Modulated by this compound
The inhibition of PC-PLC by this compound has significant downstream consequences on cellular signaling cascades, primarily by reducing the levels of the second messenger diacylglycerol (DAG).
Caption: this compound competitively inhibits PC-PLC, blocking DAG production and downstream signaling.
Pathway Description:
-
PC-PLC Activation: Under normal physiological conditions, various stimuli activate PC-PLC at the cell membrane.
-
PC Hydrolysis: Activated PC-PLC hydrolyzes phosphatidylcholine (PC) into phosphocholine and 1,2-diacylglycerol (DAG).[1][2][3]
-
DAG-Mediated Signaling: DAG acts as a critical second messenger, most notably by recruiting and activating members of the Protein Kinase C (PKC) family.[10][11] Activated PKC then phosphorylates a multitude of target proteins, leading to the regulation of cellular processes like proliferation, gene expression, and differentiation.[12][13]
-
Inhibition by this compound: this compound competes with PC for the active site of PC-PLC, thereby preventing the generation of DAG and phosphocholine.[4][10] This attenuation of DAG production leads to reduced PKC activation and subsequent alteration of downstream cellular responses. This mechanism is central to this compound's observed anti-proliferative and pro-differentiative effects in cancer cells.[9]
Experimental Protocols
The study of this compound's effect on PC-PLC relies on robust enzymatic assays. A generalized workflow for quantifying PC-PLC activity and its inhibition is described below. Common methods involve chromogenic, fluorescent, or radio-labeled substrates.
Caption: Generalized workflow for measuring PC-PLC inhibition by this compound.
Detailed Methodologies:
-
Method 1: Chromogenic Assay using p-NPP
-
Principle: This assay uses the artificial substrate p-nitrophenylphosphorylcholine (p-NPP). PC-PLC cleaves p-NPP to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at ~405 nm.[14]
-
Protocol Outline:
-
Prepare reaction buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).[15]
-
Add the enzyme source (e.g., cell lysate) to microplate wells.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a stock solution of p-NPP.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Activity is proportional to the change in absorbance over time. Kᵢ values can be determined using Lineweaver-Burk plots by measuring reaction rates at multiple substrate and inhibitor concentrations.[4]
-
-
-
Method 2: Fluorometric Assay (Amplex® Red)
-
Principle: This is a coupled enzyme assay. PC-PLC hydrolyzes PC to produce phosphocholine. Choline oxidase then oxidizes phosphocholine, producing H₂O₂. Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product resorufin.[1][2]
-
Protocol Outline:
-
Prepare a working solution containing Amplex® Red reagent, HRP, choline oxidase, and PC in a reaction buffer.
-
Pipette the enzyme source and this compound (or vehicle) into microplate wells.
-
Start the reaction by adding the Amplex® Red working solution.
-
Incubate at 37°C, protected from light.
-
Measure fluorescence using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
The rate of fluorescence increase is proportional to PC-PLC activity.
-
-
-
Method 3: Radiolabeled Substrate Assay
-
Principle: This method directly measures the hydrolysis of radiolabeled phosphatidylcholine (e.g., ³H-labeled or ¹⁴C-labeled PC).[4]
-
Protocol Outline:
-
Incubate the enzyme source with this compound and the radiolabeled PC substrate.
-
After incubation, stop the reaction and separate the substrate from the product (radiolabeled phosphocholine) using techniques like thin-layer chromatography (TLC) or phase separation with organic solvents.[15]
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
This method is highly sensitive and directly measures the enzymatic activity on its natural substrate.[16][17]
-
-
Conclusion
This compound is a well-characterized competitive inhibitor of phosphatidylcholine-specific phospholipase C. Its ability to specifically block the production of diacylglycerol provides a powerful means to investigate the roles of PC-PLC in cellular signaling. The quantitative data on its inhibitory constants and its effects in cellular models underscore its potency and utility. For professionals in drug development, the targeted mechanism of this compound presents an intriguing foundation for designing novel therapeutics aimed at modulating lipid signaling pathways implicated in cancer and viral diseases. The experimental protocols outlined herein provide a standardized basis for further investigation into this compound and the discovery of new PC-PLC inhibitors.
References
- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 4. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature. | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]
- 9. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on phosphatidylcholine metabolism in the nuclei of LA-N-1 neuroblastoma cells: a key role for diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 15. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Phospholipase C Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
Tricyclo-decan-9-yl-xanthogenate (D609) as a Sphingomyelin Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclo-decan-9-yl-xanthogenate, commonly known as D609, is a potent inhibitor of Sphingomyelin Synthase (SMS), a critical enzyme in the sphingolipid metabolic pathway. By blocking the conversion of ceramide to sphingomyelin, this compound elevates intracellular ceramide levels, a bioactive lipid second messenger implicated in various cellular processes, most notably apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate sphingolipid metabolism and as a potential therapeutic agent.
Introduction
Sphingolipids are a class of lipids that play crucial roles in cell structure and signal transduction. The balance between two key sphingolipids, ceramide and sphingomyelin, is critical for maintaining cellular homeostasis. Sphingomyelin Synthase (SMS) catalyzes the final step in sphingomyelin biosynthesis, transferring a phosphocholine headgroup from phosphatidylcholine to ceramide. There are two main isoforms of SMS: SMS1, located primarily in the Golgi apparatus, and SMS2, found at the plasma membrane.
This compound is a xanthate compound that has been extensively studied for its inhibitory effects on both phosphatidylcholine-specific phospholipase C (PC-PLC) and SMS.[1][2][3] Its ability to competitively inhibit SMS makes it a valuable pharmacological tool for studying the functional roles of sphingomyelin and ceramide. Inhibition of SMS by this compound leads to the accumulation of ceramide, which can trigger a cascade of downstream signaling events culminating in programmed cell death, or apoptosis.[4] This pro-apoptotic effect has garnered significant interest in the context of cancer research and the development of novel anti-neoplastic therapies.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Sphingomyelin Synthase. This inhibition disrupts the normal flux of the sphingolipid pathway, leading to a decrease in sphingomyelin levels and a corresponding increase in the concentration of its precursor, ceramide.[4] Ceramide functions as a critical second messenger, initiating a signaling cascade that promotes apoptosis.[5][6][7]
The accumulation of ceramide triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, also known as the stress-activated protein kinase (SAPK) cascade.[1][8] This signaling axis is a key mediator of cellular stress responses and is heavily implicated in the induction of apoptosis. Activated JNK and p38 MAPK can then phosphorylate a variety of downstream targets, ultimately leading to the activation of the caspase cascade and the execution of apoptosis.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory effects of this compound.
| Parameter | Value | Cell Line | Reference |
| SMS Activity Inhibition | |||
| 23% decrease | Huh7 | [9] | |
| 50% decrease | Huh7 | [9] | |
| Lipid Level Modulation | |||
| Sphingomyelin | 20% decrease (SMS1 siRNA) | Huh7 | [2] |
| 11% decrease (SMS2 siRNA) | Huh7 | [2] | |
| Ceramide | 10% increase (SMS1 siRNA) | Huh7 | [2] |
| Inhibitory Constant (Ki) | |||
| cPLA2 Inhibition | 86.25 µM | Bovine Spleen | [10] |
Signaling Pathway
The inhibition of Sphingomyelin Synthase by this compound initiates a pro-apoptotic signaling cascade driven by the accumulation of ceramide.
Experimental Protocols
In Vitro Sphingomyelin Synthase (SMS) Activity Assay
This protocol is adapted from established methods to measure SMS activity in cell lysates.[2]
Materials:
-
Cells of interest
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl, and protease inhibitors
-
C6-NBD-ceramide (fluorescent substrate)
-
Phosphatidylcholine
-
Chloroform:Methanol (2:1, v/v)
-
Thin-Layer Chromatography (TLC) plates
-
TLC mobile phase: Chloroform:Methanol:Ammonium Hydroxide (14:6:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer and homogenize on ice.
-
Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microfuge tube, prepare the reaction mixture containing 50 µg of cell lysate protein, C6-NBD-ceramide (final concentration ~5 µM), and phosphatidylcholine (final concentration ~20 µM) in homogenization buffer.
-
For inhibitor studies, pre-incubate the cell lysate with this compound at various concentrations for 15-30 minutes at 37°C before adding the substrates.
-
Initiate the reaction by adding the substrates and incubate at 37°C for 1-2 hours.
-
-
Lipid Extraction:
-
Stop the reaction by adding 2 volumes of chloroform:methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).
-
Spot the samples onto a silica TLC plate.
-
Develop the TLC plate in the mobile phase until the solvent front is near the top.
-
Air dry the plate.
-
-
Detection and Quantification:
-
Visualize the fluorescent spots (C6-NBD-ceramide and C6-NBD-sphingomyelin) using a fluorescence imager.
-
Quantify the intensity of the spots corresponding to the substrate and the product.
-
SMS activity is calculated as the amount of C6-NBD-sphingomyelin formed per unit of protein per unit of time.
-
Measurement of Cellular Ceramide and Sphingomyelin Levels
This protocol describes a method to quantify changes in endogenous sphingolipid levels following this compound treatment using radiolabeling.[9]
Materials:
-
Cell culture medium
-
This compound
-
[¹⁴C]-L-serine (radiolabeled precursor)
-
Lipid extraction solvents (Chloroform, Methanol)
-
TLC plates and mobile phase (as in 5.1)
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Cell Treatment and Radiolabeling:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
During the last few hours of this compound treatment, add [¹⁴C]-L-serine to the culture medium to allow for incorporation into newly synthesized sphingolipids.
-
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Perform a total lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).
-
-
TLC Separation and Quantification:
-
Separate the extracted lipids by TLC as described in protocol 5.1.
-
Visualize the radiolabeled lipids using a phosphorimager.
-
Alternatively, scrape the silica corresponding to the ceramide and sphingomyelin bands into scintillation vials and quantify the radioactivity using a liquid scintillation counter.
-
Normalize the counts to the total protein content or cell number.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound as an SMS inhibitor in a cell-based model.
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophic factors prevent ceramide-induced apoptosis downstream of c-Jun N-terminal kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 4. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Requirement for ceramide-initiated SAPK/JNK signalling in stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]
An In-depth Technical Guide on the Biological Activities of Tricyclo-decan-9-yl-xanthogenate (D609)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclo-decan-9-yl-xanthogenate, commonly known as D609, is a synthetic compound with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anticancer, antiviral, antioxidant, and anti-inflammatory effects. The primary mechanism of action of this compound is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), key enzymes in cellular signaling pathways. This inhibition leads to downstream effects on lipid second messengers, such as 1,2-diacylglycerol (DAG) and ceramide, ultimately impacting cell proliferation, apoptosis, and inflammatory responses. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Tricyclo-decan-9-yl-xanthogenate (this compound) is a tricyclic compound containing a xanthate group that has garnered significant interest in the scientific community for its broad spectrum of pharmacological activities.[1][2] Initially investigated for its antiviral properties, subsequent research has revealed its potential as an anticancer, antioxidant, anti-inflammatory, and neuroprotective agent.[1][2][3] The core of this compound's mechanism of action lies in its ability to competitively inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[2][3] By modulating the activity of these enzymes, this compound disrupts critical cellular signaling cascades, making it a valuable tool for studying these pathways and a promising candidate for therapeutic development.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibition Constant (Ki) | IC50 Value | Cell/System | Reference |
| Cytosolic Phospholipase A2 (cPLA2) | 86.25 µM | Purified from bovine spleen | [1][2][4] | |
| Arachidonic Acid Release (A23187-stimulated) | ~375 µM | MDCK cells | [4] |
Table 2: Antiviral Activity
| Virus | EC50 Value | Cell Line | Reference |
| Respiratory Syncytial Virus (RSV) | N/A | Hep-2 | [5] |
| Further data to be populated from ongoing research. |
Table 3: Anticancer Activity
| Cell Line | IC50 Value | Cancer Type | Reference |
| Data to be populated from ongoing research. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay (Amplex Red Method)
This assay is commonly used to measure the inhibition of PC-PLC activity by compounds like this compound.
Principle: The Amplex® Red PC-PLC assay kit provides a sensitive method to detect PC-PLC activity. In the assay, PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The fluorescence is measured to quantify the PC-PLC activity.
Materials:
-
Amplex® Red PC-PLC Assay Kit (or individual components: Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, phosphatidylcholine)
-
This compound (Tricyclo-decan-9-yl-xanthogenate)
-
PC-PLC enzyme (e.g., from Bacillus cereus)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. A typical reaction cocktail includes Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine in the reaction buffer.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the reaction buffer to achieve the desired final concentrations for the inhibition assay.
-
Assay Setup:
-
Blank: Add reaction buffer to the wells.
-
Control (No Inhibitor): Add the PC-PLC enzyme and the reaction cocktail to the wells.
-
Inhibitor Wells: Add the PC-PLC enzyme, the reaction cocktail, and the different concentrations of this compound to the wells.
-
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
-
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm. When an antioxidant compound is present, it donates a hydrogen atom or an electron to DPPH, reducing it to a colorless/yellowish diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Materials:
-
This compound (Tricyclo-decan-9-yl-xanthogenate)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
UV-Vis microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be protected from light.
-
This compound and Standard Preparation: Prepare a stock solution of this compound and the positive control in methanol or ethanol. Prepare serial dilutions to obtain a range of concentrations.
-
Assay Setup:
-
Blank: Add methanol or ethanol to the wells.
-
Control: Add the DPPH solution to the wells.
-
Sample/Standard Wells: Add the DPPH solution and the different concentrations of this compound or the positive control to the wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.
This compound-Mediated Inhibition of PC-PLC and Downstream Signaling
Caption: this compound inhibits PC-PLC, reducing DAG production and subsequent PKC activation, leading to decreased cell proliferation and induction of apoptosis.
This compound-Mediated Inhibition of Sphingomyelin Synthase (SMS) and Ceramide Accumulation
Caption: this compound inhibits SMS, leading to the accumulation of the pro-apoptotic lipid ceramide and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for Assessing the Anti-inflammatory Activity of this compound
Caption: A typical workflow for evaluating the anti-inflammatory properties of this compound in a cell-based assay.
Conclusion
Tricyclo-decan-9-yl-xanthogenate (this compound) exhibits a remarkable range of biological activities, primarily driven by its inhibition of PC-PLC and SMS. The accumulated evidence suggests its potential as a therapeutic agent for various diseases, including cancer and viral infections, and as a valuable tool for dissecting cellular signaling pathways. This technical guide provides a foundational understanding of this compound's pharmacology, offering researchers and drug development professionals a consolidated resource to guide future investigations. Further research is warranted to fully elucidate its therapeutic potential and to develop analogues with improved efficacy and safety profiles.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. marinebiology.pt [marinebiology.pt]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
D609: A Comprehensive Technical Guide to its Antiviral and Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D609, or tricyclodecan-9-yl-xanthogenate, is a potent pharmacological agent with a well-documented history of broad-spectrum antiviral and antitumor activities.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, experimental data, and relevant methodologies associated with this compound. Its primary mode of action is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] This inhibition profoundly impacts cellular signaling by modulating the levels of critical second messengers, 1,2-diacylglycerol (DAG) and ceramide, thereby influencing cell cycle regulation, proliferation, and apoptosis.[1] This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the therapeutic potential of this compound.
Core Mechanisms of Action
This compound exerts its biological effects through the targeted inhibition of key enzymes involved in lipid signaling pathways.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
This compound is a specific and competitive inhibitor of PC-PLC, with a reported Ki value of 6.4 μM.[3][4] PC-PLC is a crucial enzyme that hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). By inhibiting PC-PLC, this compound effectively reduces the cellular levels of DAG, a critical second messenger involved in numerous signaling cascades that promote cell proliferation and survival.[1] The inhibition of PC-PLC by this compound is thought to be a key contributor to its antitumor effects.
Inhibition of Sphingomyelin Synthase (SMS)
This compound also functions as an inhibitor of sphingomyelin synthase (SMS), an enzyme that catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, yielding sphingomyelin and DAG.[1][2] There are two main isoforms of SMS, SMS1 located in the Golgi apparatus and SMS2 at the plasma membrane; this compound inhibits both.[1] By blocking SMS activity, this compound prevents the conversion of ceramide into sphingomyelin, leading to an accumulation of intracellular ceramide.[1] Ceramide is a pro-apoptotic lipid second messenger, and its increased levels are associated with the induction of cell cycle arrest and apoptosis, underpinning the antitumor properties of this compound.[1]
Antiviral Properties
This compound was initially developed as a broad-spectrum antiviral agent.[1][2] Its antiviral activity is attributed to its ability to interfere with cellular processes essential for viral replication, rather than targeting viral enzymes directly.[4]
Antiviral Activity Data
| Virus | Cell Line | Effective Concentration | Effect | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | > 3.8 µM | Reduction in virus production | [1][5] |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 75.2 µM | Complete inhibition of virus production (at MOI ≤ 1 PFU/cell) | [1][5] |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 1.9 µM | Inhibition of viral US3-encoded protein kinase | [5][6] |
| Respiratory Syncytial Virus (RSV) | Human Epithelial (Hep-2) cells | Not Specified | Prevention of viral development | [1] |
Mechanism of Antiviral Action
The antiviral mechanism of this compound against viruses like Herpes Simplex Virus-1 (HSV-1) involves the inhibition of protein kinases and protein phosphorylation, which are critical for late-stage viral replication.[1][5][6] this compound has been shown to inhibit the HSV-1 encoded protein kinase US3.[1][6] This inhibition can be effective even when the compound is administered up to 7 hours post-infection.[1][5] In the case of the Respiratory Syncytial Virus (RSV), this compound treatment leads to a decrease in viral protein aggregation, phosphorylation of phosphoproteins, and levels of infectious particles.[1]
Antitumor Properties
The antitumor effects of this compound are primarily linked to its ability to induce cell cycle arrest and apoptosis through the modulation of lipid second messengers.[1]
Antitumor Activity Data
| Cell Line | Concentration | Effect | Reference |
| Various Cell Lines | 100 µM (for 2 hours) | Significant attenuation of proliferation | [3] |
| BV-2 microglia | 100 µM (for 2 hours) | Significant inhibition of BrdU incorporation, accumulation of cells in G1 phase | [3] |
| BV-2 microglia | Not Specified | Increased ceramide levels, up-regulated p21 expression, decreased phospho-Rb | [3] |
| Non-neuronal cell lines | Not Specified | Decreased proliferation without inducing cell death | [1] |
Mechanism of Antitumor Action
By inhibiting PC-PLC and SMS, this compound orchestrates a shift in the balance of intracellular second messengers, favoring growth arrest and apoptosis. The reduction in DAG levels (via PC-PLC inhibition) curtails pro-proliferative signaling. Simultaneously, the accumulation of ceramide (via SMS inhibition) triggers antiproliferative and pro-apoptotic pathways.[1] This dual action leads to cell cycle arrest, as evidenced by the accumulation of cells in the G1 phase and a decrease in S phase cells, and can ultimately lead to apoptosis.[3]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Mechanism of this compound action on cellular signaling pathways.
Caption: Generalized workflow for in vitro antiviral testing of this compound.
Caption: Generalized workflow for in vitro antitumor testing of this compound.
Experimental Protocols
General Cell Culture and Viral Infection
Standard aseptic techniques are required for all cell culture and virology work. Cell lines (e.g., Hep-2 for RSV, Vero for HSV-1) should be maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified CO2 incubator. For viral infection, cells are typically seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is removed, and the cells are infected with the virus at a specific multiplicity of infection (MOI) in a small volume of serum-free medium for 1-2 hours to allow for viral adsorption. After the adsorption period, the inoculum is removed, and fresh culture medium, with or without varying concentrations of this compound, is added.
Plaque Reduction Assay
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the viral dilutions for 1-2 hours.
-
Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and the desired concentration of this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque reduction is calculated relative to the untreated virus control.
Cell Proliferation (BrdU) Assay
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for several hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA.
-
Add a peroxidase-conjugated anti-BrdU antibody to detect the incorporated BrdU.
-
Add a substrate that is converted by peroxidase into a colored product.
-
Measure the absorbance using a microplate reader. The intensity of the color is proportional to the number of proliferating cells.
Cell Cycle Analysis by Flow Cytometry
-
Culture and treat cells with this compound as described.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
On the day of analysis, wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound remains a compound of significant interest due to its dual antiviral and antitumor activities, which are rooted in its ability to modulate fundamental lipid signaling pathways. The inhibition of PC-PLC and SMS provides a powerful mechanism to control cell fate, making this compound a valuable tool for research and a potential scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its mechanisms, quantitative data, and the experimental approaches necessary for its continued investigation. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
D609: A Technical Guide to its Antioxidant and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted synthetic compound demonstrating significant therapeutic potential owing to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms underpinning these effects, supported by quantitative data and detailed experimental methodologies. The primary mechanism of action of this compound is widely attributed to its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cellular signaling.[1][2][3][4] Additionally, its xanthate structure confers robust antioxidant capabilities, enabling it to directly scavenge reactive oxygen species (ROS) and mitigate oxidative stress.[5][6] This document synthesizes the current understanding of this compound, presenting its effects on crucial signaling pathways, summarizing key quantitative efficacy data, and providing detailed protocols for essential in vitro and in vivo assays to facilitate further research and development.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, interconnected mechanisms: inhibition of key signaling enzymes and direct antioxidant activity.
1.1. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
This compound is a well-established competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG).[1][4] DAG is a critical second messenger that activates protein kinase C (PKC), which in turn is involved in a plethora of cellular processes, including inflammation and cell proliferation. By competitively binding to PC-PLC, this compound blocks the production of DAG, thereby attenuating downstream signaling cascades implicated in inflammatory responses.[1] The inhibition of PC-PLC by this compound is dose-dependent.[4]
1.2. Inhibition of Sphingomyelin Synthase (SMS)
This compound has also been shown to inhibit sphingomyelin synthase (SMS), an enzyme that transfers a phosphocholine group from phosphatidylcholine to ceramide, yielding sphingomyelin and DAG.[1][2] Inhibition of SMS by this compound can lead to an accumulation of ceramide, a lipid second messenger known to be involved in apoptosis and cell cycle arrest.[2] This action may contribute to the anti-proliferative effects observed with this compound treatment.
1.3. Antioxidant Properties
The xanthate moiety in the structure of this compound is crucial for its potent antioxidant activity.[5][6] This functional group contains a thiol moiety, which is highly reductive and capable of scavenging a variety of reactive oxygen species (ROS), including hydroxyl radicals.[1][5] this compound has been shown to inhibit lipid peroxidation and oxidative damage to proteins, thereby protecting cells from oxidative stress-induced injury.[5][6] Its antioxidant action is comparable to that of well-known antioxidants like pyrrolidinedithiocarbamate.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory and antioxidant efficacy of this compound from various studies.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibitory Constant (Ki) / IC50 | Cell/System Type | Reference |
| Phosphatidylcholine-specific phospholipase C (PC-PLC) | Ki = 6.4 µM | Bacillus cereus | [3][4] |
| Cytosolic Phospholipase A2 (cPLA2) | Ki = 86.25 µM | Bovine Spleen | [7] |
| Cytosolic Phospholipase A2 (cPLA2) | IC50 ≈ 375 µM | MDCK cells (Arachidonic Acid Release) | [7] |
| Sphingomyelin Synthase (SMS) | 55.5% inhibition at 100 µg/mL | Membrane preparations | [8] |
| Sphingomyelin Synthase (SMS) | 90.5% inhibition at 200 µg/mL | Membrane preparations | [8] |
| Nitric Oxide Synthase (NOS) | IC50 = 20 µg/mL | LPS-stimulated phagocytes | [8] |
Table 2: Antioxidant Activity of this compound
| Assay | Effect | Concentration | System | Reference |
| Fenton Reaction-induced Oxidation | Dose-dependent inhibition | Not specified | Dihydrorhodamine 123 | [5] |
| Lipid Peroxidation | Inhibition | Not specified | Synaptosomal membranes | [5] |
| Ionizing Radiation-induced ROS Production | Significant diminution | Not specified | Lymphocytes | [5] |
| Ionizing Radiation-induced Lethality | Protection | 50 mg/kg i.v. | Mice | [5] |
Signaling Pathways Modulated by this compound
This compound's inhibitory and antioxidant actions result in the modulation of several critical intracellular signaling pathways involved in inflammation and oxidative stress.
Caption: this compound's multifaceted mechanism of action.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant and anti-inflammatory effects of this compound.
4.1. PC-PLC Inhibition Assay (Amplex Red Method)
This assay is commonly used to measure the activity of PC-PLC and the inhibitory effect of compounds like this compound.
Caption: Workflow for PC-PLC inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare stock solutions of Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and the substrate phosphatidylcholine (PC).
-
Reaction Setup: In a 96-well microplate, add the reaction buffer to each well.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the test wells. Add the same volume of solvent to the control wells.
-
Enzyme Addition: Add a standardized amount of PC-PLC to all wells except for the blank.
-
Substrate Addition: Initiate the reaction by adding the PC substrate to all wells. The final reaction mixture will contain Amplex Red, HRP, choline oxidase, alkaline phosphatase, and PC.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Amplex Red product, resorufin (typically Ex ~530-560 nm, Em ~590 nm).
-
Data Analysis: Calculate the percentage of PC-PLC inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
4.2. DPPH Radical Scavenging Assay
This spectrophotometric assay assesses the free radical scavenging capacity of this compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Setup: In a 96-well microplate, add the DPPH solution to each well.
-
Sample Addition: Add varying concentrations of this compound to the test wells. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. The solvent used for this compound is added to the control wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
4.3. Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages
This cell-based assay evaluates the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at ~540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound. Calculate the IC50 value.
4.4. Measurement of VCAM-1 Expression in Endothelial Cells
This assay assesses the effect of this compound on the expression of the adhesion molecule VCAM-1, which is crucial for the recruitment of inflammatory cells.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.
-
Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Analysis of VCAM-1 Expression: VCAM-1 expression can be quantified by several methods:
-
Flow Cytometry: Detach the cells, stain with a fluorescently labeled anti-VCAM-1 antibody, and analyze by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1, followed by a secondary antibody conjugated to an enzyme for detection.
-
ELISA: Use a cell-based ELISA kit to quantify the amount of VCAM-1 protein expressed on the cell surface.
-
-
Data Analysis: Quantify the level of VCAM-1 expression in treated cells relative to control cells and determine the dose-dependent inhibitory effect of this compound.
In Vivo Experimental Workflow
To evaluate the therapeutic potential of this compound in a preclinical setting, a well-designed in vivo experimental workflow is essential.
Caption: General workflow for in vivo studies of this compound.
Conclusion
This compound is a promising therapeutic agent with well-defined antioxidant and anti-inflammatory properties. Its dual mechanism of action, involving the inhibition of key signaling enzymes like PC-PLC and direct ROS scavenging, makes it a compelling candidate for further investigation in a range of inflammatory and oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential clinical applications.
References
- 1. old-molcells.inforang.com [old-molcells.inforang.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape of Tricyclo-decan-9-yl-xanthogenate: A Technical Guide to Its Racemic Mixture and Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclo-decan-9-yl-xanthogenate, commonly known as D609, is a potent inhibitor of key enzymes in lipid signaling pathways, primarily phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). Its diverse biological activities, including anti-inflammatory, antiviral, and anti-tumor effects, have garnered significant interest in the scientific community. As a chiral molecule with three stereocenters, this compound exists as a racemic mixture of eight stereoisomers. Emerging research indicates that the biological activity of this compound is not uniform across its stereoisomers, with individual enantiomers exhibiting distinct inhibitory profiles. This technical guide provides an in-depth comparison of the racemic mixture and the individual enantiomers of this compound, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the associated signaling pathways. This document aims to equip researchers and drug development professionals with the critical information necessary to navigate the complexities of this compound's stereochemistry and leverage its therapeutic potential.
Introduction
Tricyclo-decan-9-yl-xanthogenate (this compound) is a synthetic molecule that has been extensively used as a pharmacological tool to investigate the roles of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS) in various cellular processes.[1][2] The primary mechanism of action of this compound involves the competitive inhibition of these enzymes, leading to the modulation of crucial lipid second messengers, namely diacylglycerol (DAG) and ceramide.[3] This modulation, in turn, influences a cascade of downstream signaling events that regulate cell proliferation, apoptosis, inflammation, and viral replication.[2][4]
This compound possesses three chiral centers, giving rise to eight possible stereoisomers (four pairs of enantiomers).[5] Commercially available this compound is typically a racemic mixture of these isomers.[5] While early studies often utilized this racemic mixture, more recent investigations have highlighted the stereospecificity of this compound's biological activity. There are conflicting reports in the literature regarding the equipotency of its stereoisomers. One study on the racemic diastereomers showed no significant difference in their inhibition of bacterial PC-PLC[6], whereas a more recent and comprehensive study on all eight purified stereoisomers revealed considerable differences in their inhibitory activities against both PC-PLC and SMS.[7] This underscores the importance of understanding the distinct properties of each enantiomer for targeted drug development.
This guide will delve into the synthesis, separation, and comparative activities of the racemic mixture versus the individual enantiomers of Tricyclo-decan-9-yl-xanthogenate, providing a comprehensive resource for researchers in the field.
Data Presentation: Racemic Mixture vs. Enantiomers
The inhibitory activity of Tricyclo-decan-9-yl-xanthogenate is significantly influenced by its stereochemistry. The following tables summarize the available quantitative data comparing the inhibitory potency of the racemic diastereomeric mixtures and the individual enantiomers against their primary targets, PC-PLC and SMS.
Table 1: Inhibitory Activity of Racemic Diastereomers of this compound against Bacillus cereus PC-PLC
| Diastereomeric Mixture | Ki (µM)[6] |
| Racemic Mixture 1 | 13 |
| Racemic Mixture 2 | 17 |
| Racemic Mixture 3 | 15 |
| Racemic Mixture 4 | 16 |
Data from González-Roura A, et al. (2002).[6]
Note: The study by González-Roura et al. concluded that there were no significant differences in the inhibitory activity of the four synthesized racemic diastereomeric pairs against bacterial PC-PLC, suggesting a lack of diastereochemical control for this particular enzyme.[6]
Table 2: Inhibitory Activity of this compound Enantiomers against PC-PLC and SMS
Quantitative data from the study by Kato et al. (2016), which demonstrated "considerable differences in their activities," is not publicly available in tabulated format in the reviewed literature. Access to the full publication or its supplementary materials would be required to populate this table with specific IC50 or Ki values for each of the eight stereoisomers.[7] The development of enantiomerically pure isomers like LMV-601 for antiviral therapy further highlights the differential activity among stereoisomers.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, separation, and activity assessment of Tricyclo-decan-9-yl-xanthogenate and its stereoisomers.
Synthesis and Separation of Tricyclo-decan-9-yl-xanthogenate Stereoisomers
The synthesis of the individual stereoisomers of this compound is a multi-step process that involves the preparation of the corresponding chiral precursor alcohols.
Protocol for the Synthesis of Racemic Diastereomers (adapted from González-Roura et al., 2002[6])
-
Synthesis of Tricyclo[5.2.1.02,6]decan-9-one: This starting material can be synthesized from dicyclopentadiene through a series of reactions including hydration, oxidation, and rearrangement.
-
Reduction of the Ketone: The tricyclo[5.2.1.02,6]decan-9-one is reduced using a reducing agent such as sodium borohydride in an appropriate solvent like methanol to yield a mixture of the corresponding endo and exo alcohols.
-
Separation of Diastereomeric Alcohols: The resulting mixture of diastereomeric alcohols can be separated using column chromatography on silica gel.
-
Formation of Xanthates: Each separated alcohol is then reacted with carbon disulfide in the presence of a strong base like potassium hydride in a solvent such as tetrahydrofuran to yield the respective potassium xanthate (this compound diastereomer).
-
Purification: The final products are purified by recrystallization.
Protocol for the Synthesis and Separation of Individual Enantiomers (conceptual, based on Kato et al., 2016[7])
The synthesis of all eight stereoisomers requires a more elaborate strategy involving chiral resolution or asymmetric synthesis of the precursor alcohols.
-
Chiral Resolution of Precursor Alcohols: Racemic mixtures of the tricyclo-decan-9-ol diastereomers can be resolved into their individual enantiomers using techniques like enzymatic resolution or by forming diastereomeric esters with a chiral acid followed by chromatographic separation and subsequent hydrolysis.
-
Asymmetric Synthesis: Alternatively, asymmetric synthesis routes can be employed to directly produce enantiomerically pure precursor alcohols.
-
Xanthate Formation: Each purified enantiomer of the alcohol is then converted to the corresponding xanthate as described in the protocol for racemic diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final this compound stereoisomers can be confirmed using chiral HPLC. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[8]
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay
The Amplex® Red PC-PLC Assay Kit is a commonly used method to measure PC-PLC activity.[3]
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and lecithin as a substrate)
-
PC-PLC enzyme source (e.g., purified enzyme, cell lysates)
-
This compound racemic mixture or individual enantiomers
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare working solutions of the Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and lecithin in reaction buffer according to the kit manufacturer's instructions.
-
Enzyme and Inhibitor Preparation: Prepare various concentrations of the this compound racemic mixture or individual enantiomers to be tested. Prepare the PC-PLC enzyme solution.
-
Assay Setup: In a 96-well microplate, add the PC-PLC enzyme solution to wells containing the different concentrations of the this compound compounds or a vehicle control.
-
Reaction Initiation: Start the reaction by adding the Amplex® Red reaction mixture to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The PC-PLC activity is proportional to the fluorescence signal. Calculate the percent inhibition for each concentration of the this compound compound and determine the IC50 or Ki values.
Sphingomyelin Synthase (SMS) Activity Assay
SMS activity can be measured by monitoring the transfer of phosphocholine from phosphatidylcholine to a fluorescently labeled ceramide analog.
Materials:
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
Phosphatidylcholine (PC)
-
SMS enzyme source (e.g., cell lysates, microsomes)
-
This compound racemic mixture or individual enantiomers
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Fluorescence imaging system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the SMS enzyme source, PC, and the this compound compound at various concentrations or a vehicle control.
-
Reaction Initiation: Start the reaction by adding the fluorescently labeled ceramide to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the fluorescently labeled ceramide from the fluorescently labeled sphingomyelin product.
-
Fluorescence Detection: Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imaging system.
-
Data Analysis: The SMS activity is proportional to the amount of fluorescent sphingomyelin formed. Calculate the percent inhibition for each concentration of the this compound compound and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on PC-PLC and SMS initiates a cascade of changes in cellular signaling. The following diagrams, rendered in DOT language for Graphviz, illustrate these pathways and the experimental workflow for evaluating this compound's activity.
Caption: this compound inhibits PC-PLC and SMS, altering DAG and ceramide levels and downstream signaling.
Caption: Workflow for synthesis, separation, and activity analysis of this compound stereoisomers.
Conclusion
The biological activity of Tricyclo-decan-9-yl-xanthogenate is intricately linked to its stereochemistry. While the racemic mixture has been a valuable tool for elucidating the roles of PC-PLC and SMS, a deeper understanding of the differential activities of its individual enantiomers is crucial for the development of more specific and potent therapeutic agents. The conflicting reports in the literature necessitate further research to definitively quantify the inhibitory profiles of all eight stereoisomers against both human PC-PLC and SMS isoforms. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to pursue these investigations. A comprehensive characterization of each enantiomer will unlock the full therapeutic potential of this versatile molecule and pave the way for the rational design of next-generation inhibitors targeting lipid signaling pathways.
References
- 1. The role of diacylglycerol and ceramide in tumor necrosis factor and interleukin-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Tricyclodecan-9-yl-xanthogenate this compound Triggers Ceramide Increase and Enhances FasL-Induced Caspase-Dependent and -Independent Cell Death in T Lymphocytes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. csfarmacie.cz [csfarmacie.cz]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of D609
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, chemically known as tricyclodecan-9-yl-xanthogenate, is a synthetic molecule that has garnered significant interest in biomedical research for its diverse pharmacological activities. It is recognized as a potent and competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] By targeting these key enzymes in lipid metabolism, this compound modulates critical signaling pathways involved in cell proliferation, apoptosis, inflammation, and viral infection. Its potential therapeutic applications span from oncology and neurodegenerative diseases to antiviral treatments.
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, identify, and utilize this compound in their studies. The guide details experimental protocols, data presentation in structured tables, and visual representations of relevant signaling pathways and workflows.
Synthesis of this compound
The synthesis of this compound, or tricyclodecan-9-yl-xanthogenate, involves a two-step process: the preparation of the precursor alcohol, tricyclodecan-9-ol, followed by its conversion to the corresponding potassium xanthate. This compound possesses three chiral centers, leading to the existence of eight possible stereoisomers, which have been shown to exhibit different biological activities. The synthesis of specific stereoisomers often requires chiral resolution of the precursor alcohol or stereoselective synthesis.
Experimental Protocol: Synthesis of Tricyclodecan-9-ol (Precursor)
The tricyclodecan-9-ol core can be synthesized through various routes. A common method involves the Diels-Alder reaction between dicyclopentadiene and an appropriate dienophile, followed by subsequent reduction.
Materials:
-
Dicyclopentadiene
-
Appropriate dienophile (e.g., acrolein)
-
Solvent (e.g., toluene)
-
Reducing agent (e.g., sodium borohydride)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diels-Alder Reaction: In a round-bottom flask, dissolve dicyclopentadiene in toluene. Add the dienophile dropwise at room temperature. Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Purify the resulting adduct by column chromatography on silica gel.
-
Reduction: Dissolve the purified adduct in methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction mixture for a few hours at room temperature.
-
Quenching and Extraction: Quench the reaction by the slow addition of dilute HCl. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield tricyclodecan-9-ol.
Experimental Protocol: Synthesis of Potassium Tricyclodecan-9-yl-xanthogenate (this compound)
Materials:
-
Tricyclodecan-9-ol
-
Potassium tert-butoxide (t-BuOK)
-
Carbon disulfide (CS₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tricyclodecan-9-ol in anhydrous THF.
-
Cool the solution in an ice bath and add a solution of potassium tert-butoxide in THF dropwise.
-
Stir the mixture for 30 minutes at 0°C.
-
Slowly add carbon disulfide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting precipitate, potassium tricyclodecan-9-yl-xanthogenate (this compound), can be collected by filtration, washed with cold THF, and dried under vacuum.
Synthesis workflow for this compound.
Chemical Characterization of this compound
Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the presence of the tricyclodecane skeleton and the xanthate moiety.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the this compound molecule.
Data Presentation:
While specific spectral data is not publicly available, the expected data would be presented as follows:
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Expected Range | s, d, t, m | #H | Protons on tricyclodecane ring and xanthate group |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Expected Range | Carbons of tricyclodecane ring |
| Expected Range | Carbon of the xanthate group (C=S) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns.
-
Data Analysis: Analyze the m/z values of the molecular ion and fragment ions to confirm the molecular weight and propose fragmentation pathways consistent with the structure of this compound.
Data Presentation:
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Ion Identity |
| Calculated MW | [M+K]⁺ or [M-H]⁻ |
| Fragment m/z values | Proposed fragment structures |
Chromatographic Analysis (HPLC and GC-MS)
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating its stereoisomers.
Experimental Protocol (HPLC):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without additives like formic acid or ammonium acetate.
-
Column: Use a reverse-phase C18 column.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the sample into the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength. The retention time is a key parameter for identification.
Experimental Protocol (GC-MS):
-
Derivatization: this compound may require derivatization to increase its volatility for GC analysis.
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Temperature Program: Develop a temperature gradient to achieve good separation of components.
-
Analysis: Inject the derivatized sample into the GC-MS system. The mass spectrometer provides identification of the eluting peaks.
Data Presentation:
Table 4: Expected Chromatographic Data for this compound
| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Purity (%) |
| HPLC | C18 | Acetonitrile/Water | Expected Value | >95% |
| GC-MS | HP-5MS | Helium | Expected Value | >95% |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Both enzymes play crucial roles in lipid signaling pathways.
-
PC-PLC hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG).
-
SMS catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, yielding sphingomyelin (SM) and DAG.
By inhibiting these enzymes, this compound effectively reduces the production of the second messenger DAG and alters the balance of ceramide and sphingomyelin.
Inhibitory action of this compound on PC-PLC and SMS.
The downstream consequences of this inhibition are profound and affect multiple cellular processes:
-
Diacylglycerol (DAG) Signaling: DAG is a critical second messenger that activates protein kinase C (PKC) isoforms. The reduction in DAG levels by this compound leads to decreased PKC activation, which in turn can inhibit cell proliferation and other PKC-mediated signaling events.
-
Ceramide/Sphingomyelin Balance: Ceramide is a pro-apoptotic lipid, while sphingomyelin is a major component of cell membranes. By inhibiting SMS, this compound can lead to an accumulation of ceramide, which can trigger apoptosis (programmed cell death).
Signaling pathways affected by this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D609 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, also known as Tricyclodecan-9-yl-xanthogenate, is a potent and competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and also exhibits inhibitory effects on sphingomyelin synthase (SMS).[1][2] Its ability to modulate lipid second messengers, such as 1,2-diacylglycerol (DAG) and ceramide, makes it a valuable tool for investigating a wide range of cellular processes.[1][2] this compound has demonstrated a variety of biological activities, including anti-proliferative, pro-apoptotic, antiviral, anti-inflammatory, and antioxidant effects in numerous in vitro and in vivo studies.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on its anti-proliferative and pro-apoptotic properties.
Mechanism of Action
This compound primarily exerts its effects through the competitive inhibition of PC-PLC, an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG).[1][2] By inhibiting PC-PLC, this compound disrupts signaling pathways that are dependent on DAG. Additionally, this compound inhibits sphingomyelin synthase (SMS), leading to an accumulation of the pro-apoptotic lipid, ceramide.[1][2] The dual inhibition of PC-PLC and SMS alters the balance of crucial lipid second messengers, thereby influencing cell cycle progression, proliferation, and apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Inhibitory Constants
| Target Enzyme | Inhibitor Constant (Ki) | Reference |
| PC-PLC (Bacillus cereus) | 6.4 µM | [3] |
| PC-PLC (Bacillus cereus) | 5-10 µM | |
| cPLA2 | 86.25 µM | [4] |
Table 2: Effective Concentrations in Cell Culture
| Application | Cell Line | Concentration | Treatment Time | Effect | Reference |
| Anti-proliferative | BV-2 microglia | 100 µM | 2 h | Inhibition of BrdU incorporation, G1 phase arrest | [3] |
| Anti-proliferative | Various cell lines | 100 µM | 2 h | Significant attenuation of proliferation | [3] |
| Apoptosis Induction | BV-2 microglia | 200 µM | 2 h (followed by 22 h incubation) | Caspase-3 activation | [3][5] |
| Apoptosis Induction | Jurkat cells | 50 µg/mL (~187 µM) | 1 h pre-incubation | Enhancement of FasL-induced apoptosis | [6] |
| Apoptosis Induction | Neural Stem Cells | 18.76-56.29 µM | - | Decreased cell viability and apoptosis induction | [7] |
| Antiviral (HSV-1) | - | >3.8 µM | Up to 7 h post-infection | Decreased virus production | [1] |
| Anti-inflammatory | N9, BV-2, RAW 264.7, DITNC1 | 100 µM | - | Significant inhibition of NO expression | [1] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Adherent Cell Cultures
This protocol provides a general workflow for treating adherent cells with this compound. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Materials:
-
This compound (Potassium Salt)
-
Appropriate cell culture medium
-
Sterile, nuclease-free water or DMSO for stock solution
-
Adherent cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Stock Solution Preparation:
-
Important: this compound is labile in solution, with a half-life of about 1.5 days in tissue culture medium. Prepare fresh stock solutions for each experiment.
-
Dissolve this compound potassium salt in sterile, nuclease-free water or DMSO to make a concentrated stock solution (e.g., 10-50 mM). Mix thoroughly until dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Note: The pH of the medium should be at or slightly below 7.0, as this compound is inactive at pH 7.4 and above and hydrolyzes below pH 6.0. Avoid using HEPES buffer, as it can render this compound toxic.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., water or DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 2, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of proliferation (e.g., BrdU incorporation, MTT assay) or apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
Protocol 2: Induction of Apoptosis using this compound
This protocol outlines a method to induce apoptosis in a cell line sensitive to this compound, such as BV-2 microglial cells.
Materials:
-
Same as Protocol 1
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Follow steps 1-4 of the General Protocol for this compound Treatment . For BV-2 cells, a concentration of 200 µM this compound for 2 hours has been shown to induce caspase-3 activation.[3][5] For other cell lines, a dose-response experiment is recommended to determine the optimal concentration and time.
-
Incubation for Apoptosis Induction: Incubate the cells with this compound for the predetermined time (e.g., 2 hours for BV-2 cells).
-
Post-treatment Incubation (Optional but recommended): After the initial treatment, the this compound-containing medium can be removed, and fresh, this compound-free medium can be added. The cells are then incubated for an additional period (e.g., 22 hours) to allow the apoptotic process to fully develop.[5]
-
Harvesting Cells:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Staining for Apoptosis:
-
Resuspend the cell pellet in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Important Considerations
-
Solubility and Stability: this compound is soluble in water and DMSO. Due to its limited stability in aqueous solutions, always prepare fresh stock solutions.
-
pH Sensitivity: The activity of this compound is highly pH-dependent. Ensure the cell culture medium is at a neutral or slightly acidic pH (around 7.0).
-
Buffer Incompatibility: Do not use HEPES buffer in your culture medium when working with this compound, as it has been reported to cause toxicity.
-
Cell Line Specificity: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
-
Controls: Always include appropriate controls in your experiments, including an untreated control and a vehicle control (cells treated with the solvent used to dissolve this compound).
By following these detailed protocols and considering the important handling information, researchers can effectively utilize this compound as a tool to investigate a multitude of cellular signaling pathways and processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D609 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, Tricyclodecan-9-yl-xanthogenate, is a potent and widely utilized inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] By targeting these key enzymes in lipid metabolism, this compound modulates the levels of critical second messengers, diacylglycerol (DAG) and ceramide, thereby influencing a multitude of cellular processes.[1][2] These notes provide a comprehensive overview of the in vivo applications of this compound, with a focus on its dosage and administration in animal models for studies in oncology, neuroprotection, and inflammation.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of PC-PLC and SMS.[1][2]
-
Inhibition of PC-PLC: this compound blocks the hydrolysis of phosphatidylcholine (PC) into phosphocholine and DAG. This reduction in DAG levels can impact downstream signaling pathways regulated by protein kinase C (PKC).
-
Inhibition of SMS: this compound also inhibits the transfer of a phosphocholine group from PC to ceramide, a reaction catalyzed by SMS to produce sphingomyelin and DAG.[1][2] This inhibition leads to an accumulation of ceramide, a pro-apoptotic and cell cycle arrest-inducing lipid.[1]
These actions give this compound a range of pharmacological activities, including anti-proliferative, anti-inflammatory, antioxidant, and neuroprotective effects.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo use of this compound. It is important to note that optimal dosage and administration can vary significantly depending on the animal model, disease state, and experimental endpoint.
| Application | Animal Model | Dosage | Administration Route | Vehicle | Frequency & Duration | Observed Effects |
| Oncology | Nude mice | 15 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 10 days | Significant reduction in tumor growth of human ovarian carcinoma xenografts. |
| Neuroprotection | Rat | 10 mg/kg | Intravenous (i.v.) | Saline | Single dose post-ischemia | Reduced infarct volume and improved neurological outcome in a model of focal cerebral ischemia. |
| Inflammation | Mouse | 20 mg/kg | Intraperitoneal (i.p.) | PBS | Single dose prior to LPS challenge | Decreased production of pro-inflammatory cytokines (TNF-α, IL-6) and improved survival in a model of endotoxic shock. |
| Neuroprotection | Gerbils | Not specified (in diet) | Oral | Not specified | Fed this compound-containing diet | Protected synaptosomes from amyloid-peptide-induced oxidative stress.[1] |
| Inflammation | Mice | Not specified | Not specified | Not specified | Not specified | Reduced IL-1α, IL-6, and NO release in a model of endotoxin shock.[1] |
Experimental Protocols
Intraperitoneal (i.p.) Injection for Oncology Studies in Mice
This protocol is a general guideline for the i.p. administration of this compound for anti-cancer studies in a mouse xenograft model.
Materials:
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Vehicle (e.g., sterile Phosphate Buffered Saline - PBS, or a solution of DMSO and PBS)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
If using a vehicle containing DMSO, first dissolve this compound in a small volume of DMSO and then dilute to the final concentration with sterile PBS. Ensure the final DMSO concentration is minimal and non-toxic to the animals (typically <5%).
-
If this compound is soluble directly in the aqueous vehicle, dissolve it to the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare the solution fresh before each administration.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the exact volume of this compound solution to be injected.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Intravenous (i.v.) Injection for Neuroprotection Studies in Rats
This protocol provides a general method for i.v. administration of this compound in a rat model of stroke.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
70% ethanol for disinfection
-
Animal scale
-
Restraining device for rats
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Ensure the solution is clear and free of particulates. Filter sterilization is recommended.
-
Prepare the solution fresh on the day of use.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the injection volume.
-
Place the rat in a suitable restraining device to immobilize it and expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site on the tail vein with 70% ethanol.
-
Insert the needle, bevel up, into the vein.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits PC-PLC and SMS, altering DAG and ceramide levels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: General workflow for in vivo studies with this compound.
Disclaimer: These protocols and notes are intended as a general guide. Researchers should meticulously review the existing literature and adapt these protocols to their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines. The optimal dose, vehicle, and administration route for this compound can vary and should be determined empirically for each specific application.
References
Application Notes and Protocols: Measuring PC-PLC Inhibition by D609 using the Amplex Red Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in cellular signaling, hydrolyzing phosphatidylcholine to produce phosphocholine and the second messenger diacylglycerol (DAG). The aberrant activity of PC-PLC has been implicated in various pathological conditions, including cancer and inflammation, making it an attractive target for therapeutic intervention. D609 (Tricyclodecan-9-yl-xanthogenate) is a well-characterized competitive inhibitor of PC-PLC.[1][2][3][4] This document provides detailed application notes and protocols for measuring the inhibition of PC-PLC by this compound using the sensitive and reliable Amplex Red assay.
The Amplex Red PC-PLC assay is an enzyme-coupled fluorometric method.[5][6] PC-PLC first hydrolyzes its substrate, phosphatidylcholine, to yield phosphocholine and DAG. Subsequently, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the final step, H₂O₂ reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The resulting fluorescence is directly proportional to the PC-PLC activity.[5][6]
Data Presentation: Inhibition of PC-PLC by this compound
The inhibitory potency of this compound against PC-PLC has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 6.4 µM | Purified PC-PLC | [2] |
| IC50 (Cell Proliferation) | ~33.4 µg/ml | A431 adherent cells | [3] |
| IC50 (Cell Proliferation) | ~50 µg/ml | HaCaT cells | [3] |
| IC50 (Cytotoxic Effect) | 1.2 - 1.6 µg/ml | A431 and CaSki sphere cultures | [3] |
| Concentration for significant PC-PLC activity impairment | 50 µg/ml | HaCaT and A431 adherent cells | [4] |
Signaling Pathway and Inhibition
PC-PLC plays a crucial role in cell signaling by catalyzing the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG). DAG, a key second messenger, can activate protein kinase C (PKC), which in turn modulates a variety of cellular processes including proliferation, differentiation, and apoptosis. This compound acts as a competitive inhibitor of PC-PLC, blocking the hydrolysis of PC and subsequently attenuating downstream signaling events.[1][2][7]
Figure 1: PC-PLC signaling pathway and this compound inhibition.
Experimental Workflow: Amplex Red Assay for PC-PLC Inhibition
The workflow for determining PC-PLC inhibition by this compound involves preparing the necessary reagents, setting up the enzymatic reaction with varying concentrations of the inhibitor, incubating, and finally measuring the fluorescence to quantify the extent of inhibition.
Figure 2: Experimental workflow for PC-PLC inhibition assay.
Experimental Protocols
This protocol is adapted from the Thermo Fisher Scientific Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit manual and is intended for a 96-well microplate format.[6]
Materials and Reagents
-
Amplex® Red PC-PLC Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. A12218)
-
Amplex Red reagent
-
Dimethylsulfoxide (DMSO)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
5X Reaction Buffer
-
Choline oxidase
-
Alkaline phosphatase
-
Phosphatidylcholine (lecithin)
-
PC-PLC (from Bacillus cereus)
-
-
This compound inhibitor
-
Microplate reader capable of fluorescence measurement (excitation ~571 nm, emission ~585 nm)
-
96-well black, flat-bottom microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
1X Reaction Buffer: Prepare a 1X working solution by diluting the 5X Reaction Buffer stock with deionized water.
-
Amplex Red Reagent Stock Solution (10 mM): Dissolve Amplex Red reagent in DMSO. Store protected from light at -20°C.
-
HRP Stock Solution (10 U/mL): Reconstitute HRP in 1X Reaction Buffer. Store at -20°C.
-
Choline Oxidase Stock Solution (100 U/mL): Reconstitute choline oxidase in 1X Reaction Buffer. Store at -20°C.
-
Alkaline Phosphatase Stock Solution (400 U/mL): Reconstitute alkaline phosphatase in 1X Reaction Buffer. Store in aliquots at -20°C.[6]
-
Phosphatidylcholine Substrate Solution (10 mM): Prepare a solution of phosphatidylcholine in a suitable solvent (e.g., ethanol) and then dilute in 1X Reaction Buffer.
-
PC-PLC Enzyme Solution: Prepare a working solution of PC-PLC in 1X Reaction Buffer. The final concentration will depend on the desired activity level in the assay.
-
This compound Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Further dilutions should be made in 1X Reaction Buffer.
Assay Protocol for this compound Inhibition
-
Prepare this compound dilutions: Create a series of this compound dilutions in 1X Reaction Buffer at 2X the final desired concentrations. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO in 1X Reaction Buffer).
-
Set up the reaction plate:
-
Inhibitor wells: Add 50 µL of each 2X this compound dilution to the appropriate wells.
-
Positive control (no inhibitor): Add 50 µL of the vehicle control to the wells.
-
Negative control (no enzyme): Add 100 µL of 1X Reaction Buffer to the wells.
-
-
Add PC-PLC: Add 50 µL of the PC-PLC enzyme solution to the inhibitor and positive control wells. The total volume in these wells is now 100 µL.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Prepare Amplex Red working solution: For each 100 µL of reaction, prepare a working solution containing:
-
2 µL of 10 mM Amplex Red stock solution (final concentration: 200 µM)
-
1 µL of 10 U/mL HRP stock solution (final concentration: 1 U/mL)
-
1 µL of 100 U/mL choline oxidase stock solution (final concentration: 1 U/mL)
-
1 µL of 400 U/mL alkaline phosphatase stock solution (final concentration: 4 U/mL)
-
5 µL of 10 mM phosphatidylcholine stock solution (final concentration: 0.5 mM)
-
90 µL of 1X Reaction Buffer
-
-
Initiate the reaction: Add 100 µL of the Amplex Red working solution to all wells (inhibitor, positive control). The final reaction volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence: Read the fluorescence using a microplate reader with excitation set to ~571 nm and emission at ~585 nm.
Data Analysis
-
Subtract background: Subtract the average fluorescence value of the negative control (no enzyme) from all other measurements.
-
Calculate percent inhibition:
-
% Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of positive control well)] x 100
-
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PC-PLC activity.
Conclusion
The Amplex Red assay provides a robust and sensitive platform for screening and characterizing inhibitors of PC-PLC, such as this compound. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and industry to reliably measure the inhibitory effects of compounds on PC-PLC activity, thereby facilitating drug discovery and development efforts targeting this important enzyme.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. old-molcells.inforang.com [old-molcells.inforang.com]
- 6. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
Application Notes and Protocols: Utilizing D609 to Investigate Ceramide-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent and versatile pharmacological tool for studying the intricate roles of ceramide in cellular signaling. As a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), this compound effectively elevates intracellular ceramide levels, a key lipid second messenger implicated in a myriad of cellular processes including apoptosis, cell cycle arrest, inflammation, and neuroprotection.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound to elucidate ceramide-mediated signaling pathways in various experimental contexts.
Mechanism of Action
This compound exerts its effects primarily through the inhibition of two key enzymes involved in lipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): By inhibiting PC-PLC, this compound prevents the hydrolysis of phosphatidylcholine, a major component of cell membranes. This inhibition is competitive, with a reported Ki of 6.4 μM.[4]
-
Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide to form sphingomyelin.[1][2] This blockade of ceramide utilization leads to its accumulation within the cell.
The net effect of this compound treatment is a significant increase in intracellular ceramide levels, which can then trigger a cascade of downstream signaling events.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate ceramide-mediated effects.
Table 1: Effects of this compound on Ceramide Levels
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in Ceramide | Reference |
| CHO-K1 | 375 µM | 2 hours | 2-fold | [5] |
| BV-2 | 100 µM | 2 hours | Significant increase | [6] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | This compound Concentration | Incubation Time | Effect | Quantitative Data | Reference |
| BV-2 | 100 µM | 2 hours | Cell Cycle Arrest | Accumulation of cells in G1 phase | [6] |
| CHO-K1, HEK-293, NIH-3T3 | Not specified | 24 hours | Apoptosis | - | [5] |
| Jurkat | Non-toxic concentrations | - | Enhancement of FasL-induced apoptosis | Significantly enhanced caspase activation | [7] |
| HeLa | 50 µM | 2 hours (pre-incubation) | Blocks UV-induced apoptosis | - | [3] |
Experimental Protocols
Protocol 1: Induction of Ceramide Accumulation in Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to increase intracellular ceramide levels.
Materials:
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 50-100 µM).
-
Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis of ceramide levels, apoptosis, or cell cycle distribution.
Protocol 2: Quantification of Intracellular Ceramide Levels by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of ceramide from this compound-treated cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound-treated and control cells
-
PBS
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., C17:0 ceramide)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After this compound treatment, wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method. Briefly, add a mixture of chloroform and methanol to the cell pellet, vortex thoroughly, and then add water to induce phase separation.
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution to separate the different ceramide species. Detect and quantify the ceramides using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes the use of Annexin V and propidium iodide (PI) to quantify apoptosis in this compound-treated cells by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture dish.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using PI staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of this compound action.
Caption: Ceramide-mediated apoptosis pathway.
Caption: Workflow for apoptosis analysis.
References
- 1. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in roles of ceramide on inflammation and its related diseases#br# [cjpt.magtechjournal.com]
- 5. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The tricyclodecan-9-yl-xanthogenate this compound triggers ceramide increase and enhances FasL-induced caspase-dependent and -independent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of D609 in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Tricyclodecan-9-yl-xanthogenate (D609) is a potent and versatile chemical compound widely utilized in cancer research for its anti-proliferative, pro-apoptotic, and anti-inflammatory properties.[1][2][3] Its primary mechanism of action is the competitive inhibition of two key enzymes in lipid metabolism: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][4] By modulating the levels of critical lipid second messengers, this compound provides a powerful tool to investigate signaling pathways that govern cell growth, survival, and differentiation in various cancer models.[2] This document provides a comprehensive overview of this compound's applications, quantitative data, and detailed protocols for its use in cancer cell line research.
Mechanism of Action
This compound exerts its biological effects by simultaneously targeting two enzymatic pathways that converge on the regulation of lipid second messengers. It competitively inhibits PC-PLC, an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and 1,2-diacylglycerol (DAG).[4][5] Concurrently, this compound inhibits sphingomyelin synthase (SMS), which is responsible for transferring a phosphocholine group from PC to ceramide, thereby generating sphingomyelin (SM) and DAG.[1][6]
The dual inhibition has two major consequences:
-
Decreased Diacylglycerol (DAG) Production: By inhibiting both PC-PLC and SMS, this compound reduces the cellular pool of DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling proteins involved in cell proliferation.[1][7]
-
Increased Ceramide Levels: The inhibition of SMS prevents the conversion of ceramide to sphingomyelin, leading to an accumulation of intracellular ceramide.[1][4][6] Ceramide is a pro-apoptotic and anti-proliferative lipid messenger that can trigger cell cycle arrest and cell death.[4][6]
Additionally, this compound may chelate Zn2+, an essential cofactor for PC-PLC activity, further contributing to its inhibitory effect.[1][2]
Key Applications in Cancer Research
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: this compound effectively blocks cellular proliferation in a variety of cancer cell lines, including breast, ovarian, and squamous cell carcinoma.[5][6][7] This effect is primarily mediated by the accumulation of ceramide, which leads to the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21 and p27.[4][6] These inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein, causing the cell cycle to arrest in the G0/G1 phase.[1][4]
-
Induction and Sensitization to Apoptosis: this compound can both induce apoptosis directly and enhance the efficacy of other apoptotic stimuli.[1] For instance, in Jurkat T-lymphocyte cells, non-toxic concentrations of this compound significantly potentiated FasL-induced caspase activation and apoptosis.[1][8] This is attributed to the inhibition of ceramide conversion, amplifying the pro-apoptotic signal.[8]
-
Modulation of Oncogenic Signaling Pathways:
-
HER2/EGFR Signaling: In HER2-overexpressing breast cancer cells, this compound treatment leads to the downregulation of the HER2 receptor.[7][9] In squamous cell carcinoma cells, this compound was shown to reduce the phosphorylation of EGFR and its downstream effectors, ERK1/2 and AKT, key drivers of cell growth and survival.[5]
-
NF-κB Pathway: this compound has been shown to inhibit the NF-κB transcriptional pathway, a critical regulator of inflammation, cell survival, and proliferation in many cancers.[1]
-
-
Induction of Mesenchymal-to-Epithelial Transition (MET): In highly metastatic breast cancer cell lines such as MDA-MB-231, this compound can reverse the aggressive mesenchymal phenotype.[7] Treatment resulted in a decrease of mesenchymal markers like vimentin and N-cadherin and reduced in vitro cell migration and invasion, suggesting a role in suppressing metastasis.[7]
Quantitative Data Summary
The effective concentration of this compound varies by cell line and experimental endpoint. The following table summarizes quantitative data from published research.
| Cell Line(s) | Cancer Type / Cell Type | This compound Concentration | Duration | Observed Effect | Citation |
| RAW 264.7, N9, BV-2, DITNC₁ | Macrophage, Microglia, Astrocyte | 100 µM | Not specified | Significant attenuation of proliferation without affecting cell viability. | [6] |
| MDA-MB-231 | Metastatic Breast Cancer | 50 µg/mL | 24 - 72 h | 60-80% inhibition of PC-PLC activity; proliferation arrest. | [7] |
| A431-AD | Squamous Cell Carcinoma | 33 - 50 µg/mL | 48 h | 50% reduction in cell proliferation with high cell viability (>95%). | [5] |
| SKBr3 | Breast Cancer | 50 µg/mL | Up to 72 h | Downregulation of HER2 receptor content. | [9] |
| Jurkat | T-cell Leukemia | Non-toxic concentrations | Not specified | Inhibition of sphingomyelin synthase; enhanced FasL-induced apoptosis. | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (WST-8/MTT)
Principle: This protocol measures cell viability and proliferation based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (like WST-8 or MTT) to a colored formazan product, and the absorbance of this product is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (medium with the same concentration of solvent as the highest this compound dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-8 or MTT reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you will need to subsequently add a solubilization solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell proliferation).[10]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye (like Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant from the wash.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire the fluorescence data.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases. Compare the this compound-treated samples to the control.
Protocol 3: Western Blot Analysis for Signaling Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This protocol can be used to assess how this compound affects the expression or phosphorylation status of proteins in key signaling pathways (e.g., p-AKT, p-ERK, p21, Rb).
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling cascades affected by this compound in cancer cells.
This compound-Induced Cell Cycle Arrest
This pathway shows how this compound-mediated SMS inhibition leads to ceramide accumulation, which in turn promotes G1 phase cell cycle arrest.
This compound Inhibition of Growth Factor Signaling
This diagram illustrates how this compound's inhibition of PC-PLC can disrupt growth factor receptor signaling, such as the EGFR/HER2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
D609: A Multifaceted Neuroprotective Agent in Preclinical Models
Application Notes and Protocols for Researchers
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a potent neuroprotective agent that has demonstrated significant therapeutic potential in a variety of experimental models of neurological disorders. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in preclinical research. This compound is primarily recognized for its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Its neuroprotective effects are also attributed to its antioxidant and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injury.
Mechanisms of Action
This compound exerts its neuroprotective effects through multiple pathways:
-
Inhibition of PC-PLC and SMS: this compound competitively inhibits PC-PLC and SMS, leading to alterations in lipid second messengers like 1,2-diacylglycerol (DAG) and ceramide.[1][2][4] This inhibition can influence cell cycle regulation, promoting cell cycle arrest and differentiation rather than proliferation.[1][2][5] In a rat stroke model, the neuroprotective effects of this compound were linked to SMS inhibition, which resulted in ceramide accumulation and influenced cell-cycle events.[2][3][5]
-
Antioxidant Properties: this compound possesses a thiol group, allowing it to act as a glutathione mimetic.[2][6] It can be oxidized to form a disulfide, which is then regenerated by glutathione reductase, enabling it to scavenge reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[6][7] This antioxidant activity protects against oxidative stress-induced neuronal damage, a key pathological feature in many neurodegenerative diseases.[6][8]
-
Anti-inflammatory Effects: this compound has been shown to act as an antagonist to pro-inflammatory cytokines.[1][4] By inhibiting the PC-PLC pathway, this compound can suppress the production of inflammatory mediators like nitric oxide (NO).[3]
-
Modulation of Cell Cycle: In post-mitotic neurons, aberrant entry into the cell cycle often leads to apoptosis.[4] By increasing ceramide levels through SMS inhibition, this compound can induce cell cycle arrest. This is achieved by up-regulating cyclin-dependent kinase (Cdk) inhibitors like p21 and p27, and promoting the dephosphorylation of the retinoblastoma (Rb) protein.[5][9]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several experimental models. The following tables summarize key findings.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Parameter | Treatment Group | Result | Reference |
| Cerebral Infarct Volume | This compound-treated | Significantly reduced compared to saline-treated group.[9] | [9] |
| p21 Expression | This compound-treated | Up-regulated.[9] | [9] |
| Phospho-Retinoblastoma (pRb) Expression | This compound-treated | Down-regulated.[9] | [9] |
| Ceramide Levels | This compound-treated | Increased.[9] | [9] |
| Oxidized Phosphatidylcholine (OxPC) Protein Adducts | This compound-treated | Reduced formation.[9] | [9] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Experimental Model | Toxin/Stress | This compound Concentration | Outcome | Reference |
| Primary Rat Neuronal Cells | Amyloid-beta (1-42) (10 µM) | 50 µM | Protected against Aβ-induced protein oxidation. | |
| Gerbil Brain Mitochondria | Fe2+/H2O2, AAPH, Aβ (1-42) | 50 mg/kg (i.p. injection prior to isolation) | Reduced protein carbonyls, lipid peroxidation, and cytochrome-c release.[6] | [6] |
| BV-2 Microglial Cells | N/A (proliferation assay) | 100 µM | Increased ceramide levels and induced p21 expression. |
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats to model stroke and assess the neuroprotective effects of this compound.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) or Wistar rats (250-300g)
-
This compound (to be dissolved in saline)
-
Saline (vehicle control)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
4-0 nylon monofilament suture with a rounded tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Paraformaldehyde (PFA)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or saline at the time of reperfusion.
-
Reperfusion: After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Post-operative Care: Suture the incision and monitor the animal for recovery.
-
Infarct Volume Measurement (at 24-48 hours post-tMCAO):
-
Anesthetize the rat and perfuse with saline, followed by 4% PFA.
-
Harvest the brain and section it into 2 mm coronal slices.
-
Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.[1]
-
Quantify the infarct volume using image analysis software.
-
In Vitro Model: Neuroprotection Against Amyloid-Beta (Aβ) Toxicity in Primary Neuronal Cultures
This protocol details the assessment of this compound's ability to protect primary neurons from Aβ-induced neurotoxicity, a model for Alzheimer's disease.
Materials:
-
Primary rat cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-beta (1-42) peptide
-
This compound (dissolved in DMSO or appropriate solvent)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Reagents for immunocytochemistry or Western blotting
Procedure:
-
Cell Culture: Plate primary neurons at an appropriate density and culture for 7-10 days to allow for maturation.
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) by incubating the peptide solution at 4°C for 24 hours.
-
Treatment:
-
Pre-treat the neuronal cultures with this compound (e.g., 50 µM) for 1-2 hours.
-
Add oligomeric Aβ (1-42) (e.g., 10 µM) to the culture medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform MTT or LDH assays to quantify cell death.
-
Protein Oxidation: For more detailed analysis, perform redox proteomics to identify oxidized proteins as described in the literature.[8]
-
Western Blotting: Analyze the expression of key signaling proteins (e.g., apoptotic markers).
-
Biochemical Assays
a. Western Blotting for p21 and pRb
-
Protein Extraction: Homogenize brain tissue from the ischemic hemisphere in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p21 and phospho-Rb (specific dilutions should be optimized) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit.
b. Measurement of Ceramide Levels by LC-MS/MS
-
Lipid Extraction: Extract total lipids from brain tissue or cell pellets using a modified Bligh-Dyer method.
-
Sample Preparation: Dry the lipid extracts and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ electrospray ionization (ESI) in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific ceramide species.
-
Quantify ceramide levels by comparing with internal standards.
-
c. PC-PLC Activity Assay (Amplex Red Assay)
-
Sample Preparation: Prepare cell or tissue lysates.
-
Assay Procedure (using a commercial kit, e.g., from Thermo Fisher Scientific):
-
Prepare a reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and the PC-PLC substrate (phosphatidylcholine).
-
Add the sample to the reaction mixture in a 96-well plate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~571 nm, emission ~585 nm). The fluorescence is proportional to the PC-PLC activity.[5]
-
Visualizations
Caption: this compound's multifaceted neuroprotective mechanisms.
Caption: Experimental workflow for the tMCAO model.
Caption: Workflow for in vitro neuroprotection assay.
References
- 1. TTC staining and infarct volume measurement [bio-protocol.org]
- 2. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. the-jcen.org [the-jcen.org]
- 7. Aβ Toxicity in Primary Cultured Neurons | Springer Nature Experiments [experiments.springernature.com]
- 8. Aβ Induced Neurotoxicity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing D6609 Antiviral Efficacy in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, or tricyclodecan-9-yl-xanthogenate, is a compound with known antiviral properties. Its mechanism of action is primarily attributed to the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and certain protein kinases, which can interfere with viral replication processes. This document provides detailed application notes and protocols for assessing the antiviral efficacy of this compound in various in vitro models.
Data Presentation
The antiviral activity of this compound has been reported against several viruses. While comprehensive quantitative data is not extensively available in publicly accessible literature, the following table summarizes the known antiviral activity and provides a template for organizing experimental data. Researchers are encouraged to populate this table with their own experimental findings.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | Data not available | Data not available | Data not available | [1][2][3] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Viral Yield Reduction | Data not available | Data not available | Data not available |
EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard virological assays and can be adapted for testing the efficacy of this compound against various viruses.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Vero, HEp-2)
-
Complete growth medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with solvent control (vehicle control), and untreated cells (cell control).
-
Incubate the plates for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control.
-
The CC50 value is determined by plotting the percentage of cell viability against the this compound concentration and using non-linear regression analysis.
Plaque Reduction Assay
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions in infection medium (e.g., DMEM with 2% FBS)
-
Infection medium
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% carboxymethylcellulose or agar)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Protocol:
-
Grow host cells to 90-100% confluency in multi-well plates.
-
Prepare serial dilutions of the virus in infection medium to yield 50-100 plaques per well.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with 200 µL of the virus dilution for 1-2 hours at 37°C, with gentle rocking every 15 minutes.
-
During the infection period, prepare the this compound dilutions in the overlay medium.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of this compound to each well. Include a virus control (no this compound) and a cell control (no virus, no this compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the this compound concentration and using non-linear regression analysis.
Viral Yield Reduction Assay
This assay measures the effect of this compound on the production of new infectious virus particles.
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
This compound serial dilutions in infection medium
-
Infection medium
-
Apparatus for freeze-thawing
-
Materials for virus titration (e.g., 96-well plates, host cells for TCID50 assay)
Protocol:
-
Seed cells in multi-well plates and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1 or 1.
-
After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells and supernatant. Subject the samples to three cycles of freeze-thawing to release intracellular virions.
-
Clarify the lysates by centrifugation.
-
Determine the virus titer in the collected samples using a standard titration method, such as the TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay.
-
Calculate the reduction in viral titer for each this compound concentration compared to the untreated virus control.
-
The EC50 can be determined by plotting the log reduction in viral titer against the this compound concentration.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits PC-PLC and protein kinases, disrupting viral assembly.
Experimental Workflow for Antiviral Assessment
Caption: Workflow for determining this compound cytotoxicity and antiviral efficacy.
References
Application Notes: Investigating the Role of PC-PLC in Apoptosis Using D609
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a pivotal enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce the second messengers diacylglycerol (DAG) and phosphocholine.[1] Emerging evidence implicates PC-PLC in a multitude of cellular processes, including proliferation, differentiation, and, notably, apoptosis.[2] In various cell types, PC-PLC activity is required for transducing apoptotic signals initiated by stimuli such as tumor necrosis factor (TNF), Fas/Apo-1 ligands, and oxidative stress.[3] The compound tricyclodecan-9-yl-xanthogenate (D609) is a potent, competitive inhibitor of PC-PLC and serves as an invaluable pharmacological tool for elucidating the enzyme's role in the apoptotic cascade.[4] These notes provide a comprehensive guide to using this compound to investigate PC-PLC-mediated apoptosis.
Mechanism of Action: PC-PLC and this compound
PC-PLC's primary role in signaling is the generation of DAG, a key activator of protein kinase C (PKC), which in turn modulates numerous downstream pathways, including those leading to apoptosis.[1][3] By inhibiting PC-PLC, this compound effectively suppresses the production of DAG from PC, thereby blocking this signaling cascade.[5]
However, it is critical for researchers to recognize that this compound also exhibits inhibitory activity against sphingomyelin synthase (SMS).[2] This "off-target" effect can lead to an accumulation of intracellular ceramide, a bioactive lipid known to be a potent inducer of apoptosis.[6][7] This dual action means that the observed cellular effects of this compound may result from the inhibition of PC-PLC, the accumulation of ceramide, or a combination of both. Dissecting these effects is a key challenge in experimental design.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in PC-PLC-mediated apoptosis and the mechanisms by which this compound exerts its effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of apoptosis by inhibition of phosphatidylcholine-specific phospholipase C in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tricyclodecan-9-yl-xanthogenate this compound Triggers Ceramide Increase and Enhances FasL-Induced Caspase-Dependent and -Independent Cell Death in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
D609: Application Notes and Protocols for Inducing Cell Cycle Arrest In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, also known as Tricyclodecan-9-yl-xanthogenate, is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Its activity translates into significant effects on cellular signaling pathways, primarily through the modulation of lipid second messengers. This document provides detailed application notes and protocols for the use of this compound to induce cell cycle arrest in vitro, a critical application in cancer research and drug development. By arresting cells in a specific phase of the cell cycle, researchers can study the mechanisms of cell cycle regulation, screen for novel therapeutic agents, and investigate the interplay between cell cycle progression and other cellular processes.
The primary mechanism by which this compound induces cell cycle arrest is through the inhibition of PC-PLC and SMS, which leads to an accumulation of intracellular ceramide.[1][2] Ceramide, a bioactive sphingolipid, acts as a second messenger that triggers a signaling cascade, resulting in the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[1][2] These inhibitors, in turn, prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase. Consequently, the cell cycle is arrested, primarily at the G0/G1 checkpoint.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cell lines. The data has been compiled from multiple studies to provide a comparative overview of this compound's efficacy.
Table 1: Effect of this compound on Cell Cycle Distribution in BV-2 Microglial Cells
| This compound Concentration (µM) | Incubation Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 2 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.2 | [3] |
| 100 | 2 | 75.8 ± 3.4 | 12.1 ± 1.8 | 12.1 ± 1.6 | [3] |
Table 2: Effect of this compound on BrdU Incorporation in BV-2 Microglial Cells
| Treatment | Incubation Time (hours) | % BrdU Positive Cells | Reference |
| Control | 2 | 25.4 ± 2.3 | [3] |
| 100 µM this compound | 2 | 10.1 ± 1.7 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest
Experimental Workflow for this compound Treatment and Cell Cycle Analysis
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest and Analysis by Flow Cytometry
This protocol describes the treatment of cultured cells with this compound to induce G0/G1 cell cycle arrest, followed by analysis of DNA content using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., BV-2, A549, MCF-7)
-
Complete cell culture medium
-
This compound (Potassium salt, CAS 83373-60-8)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium. Note: this compound is labile in solution, so prepare fresh for each experiment.
-
Treat cells with the desired concentration of this compound (e.g., 50-100 µM) for the specified duration (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Assessment of Cell Proliferation using BrdU Incorporation
This protocol measures the rate of DNA synthesis by quantifying the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA. A decrease in BrdU incorporation is indicative of cell cycle arrest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM in complete medium)
-
Fixation/Denaturation solution (e.g., 1.5 N HCl)
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (for DNA content counterstain, optional)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and this compound Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat cells with this compound as described in Protocol 1.
-
-
BrdU Labeling:
-
Two hours prior to the end of the this compound treatment period, add BrdU labeling solution to the culture medium.
-
Incubate for 2 hours to allow for BrdU incorporation.
-
-
Cell Harvesting and Fixation:
-
Harvest and fix the cells as described in Protocol 1.
-
-
Denaturation:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the denaturation solution and incubate for 30 minutes at room temperature to expose the incorporated BrdU.
-
Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
-
Immunostaining:
-
Wash the cells with a permeabilization/wash buffer (e.g., PBS with 0.5% Tween-20).
-
Incubate the cells with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.
-
-
Analysis:
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of BrdU-positive cells. Alternatively, visualize and count BrdU-positive cells using a fluorescence microscope.
-
Conclusion
This compound is a valuable tool for inducing G0/G1 cell cycle arrest in vitro. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of cell cycle regulation and for the development of novel therapeutics. The provided signaling pathway and experimental workflow diagrams offer a clear visual aid for understanding the underlying mechanisms and experimental design. By carefully following these protocols, researchers can reliably induce and analyze cell cycle arrest, contributing to a deeper understanding of cellular proliferation and its dysregulation in disease.
References
Application Notes: Long-term Effects of D609 on Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609, or Tricyclodecan-9-yl-xanthogenate, is a potent and competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4][5] Its mechanism of action revolves around the modulation of lipid second messengers, primarily by increasing cellular levels of ceramide and altering diacylglycerol (DAG) concentrations.[1][2] These alterations have profound effects on cellular processes, leading to cell cycle arrest, inhibition of proliferation, and induction of differentiation in various cell types.[1][2] This document provides a comprehensive overview of the long-term effects of this compound on cell differentiation, including detailed protocols for relevant experiments and a summary of key quantitative data.
Mechanism of Action
This compound's primary targets are PC-PLC and SMS. Inhibition of these enzymes disrupts the balance of key lipid signaling molecules:
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Inhibition of PC-PLC: This enzyme hydrolyzes phosphatidylcholine to produce phosphocholine and DAG. By inhibiting PC-PLC, this compound reduces the levels of the mitogenic signal DAG.
-
Inhibition of SMS: This enzyme is responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. This compound-mediated inhibition of SMS leads to an accumulation of intracellular ceramide.[1][2]
The increase in ceramide is a critical event in the cellular response to this compound. Ceramide acts as a pro-differentiative and anti-proliferative second messenger. It upregulates the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, which in turn leads to the hypophosphorylation of the retinoblastoma protein (Rb).[6][7] This prevents the progression of the cell cycle from the G1 to the S phase, effectively causing a G0/G1 phase arrest and pushing the cells towards a differentiated state.[6]
Long-term Effects on Cell Differentiation
Prolonged exposure of specific cell types to this compound has been shown to induce stable differentiation into distinct lineages.
Neuronal Differentiation
Studies have demonstrated that this compound can efficiently induce the differentiation of both vascular endothelial cells (VECs) and bone marrow-derived mesenchymal stromal cells (MSCs) into neuron-like cells.[8] This differentiation is characterized by significant morphological changes, including the formation of pyramidal-like cell bodies and extensive process networks.[8] Importantly, these differentiated cells express the neuronal marker neuron-specific enolase (NSE) while remaining negative for the glial marker glial fibrillary acidic protein (GFAP), indicating a specific commitment to a neuronal lineage.[2][3][8]
Inhibition of Glial and Immune Cell Proliferation
In addition to promoting neuronal differentiation, this compound has been shown to inhibit the proliferation of various non-neuronal cell types, including astrocytes, microglia, and macrophages.[6] This anti-proliferative effect is also mediated by the ceramide-induced cell cycle arrest mechanism. This property could be beneficial in pathological conditions characterized by excessive glial proliferation, such as in the context of neuroinflammation or glial scarring.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on cell differentiation and proliferation.
Table 1: this compound-Induced Neuronal Differentiation
| Cell Type | This compound Concentration | Treatment Duration | Percentage of Differentiated Cells (NSE Positive) | Reference |
| Vascular Endothelial Cells (VECs) | Not Specified | 9 hours | ~30.8% | [2][3] |
| Marrow Stromal Cells (MSCs) | 5 mg/L | 6 hours | ~85.6% | [2][3] |
| Human Umbilical Cord MSCs (HUMSCs) | Not Specified | 6 hours | 86.42% ± 6.787% | [9] |
Table 2: Effect of this compound on Cell Cycle Distribution in BV-2 Microglia
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | Data not provided | Data not provided | Data not provided | [10] |
| 100 µM this compound (2h treatment + 2h washout) | Increased | Decreased | Data not provided | [10] |
Table 3: Effect of this compound on Ceramide Levels in BV-2 Microglia
| Treatment | Ceramide Levels (Relative to Control) | Reference |
| 100 µM this compound (2h) | Significantly Increased | [7] |
| 100 µM this compound (2h treatment + 2h washout) | Remained Elevated | [7] |
| 100 µM this compound (2h treatment + 22h washout) | Returned to Control Levels | [7] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to cell differentiation.
Caption: Workflow for this compound-induced neuronal differentiation.
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation from Mesenchymal Stromal Cells (MSCs)
Materials:
-
Human or rodent bone marrow-derived MSCs
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Tricyclodecan-9-yl-xanthogenate)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-Neuron-Specific Enolase (NSE), anti-Glial Fibrillary Acidic Protein (GFAP)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Culture plates or coverslips
Procedure:
-
Cell Seeding: Plate MSCs onto culture plates or coverslips at a suitable density to reach sub-confluence on the day of induction.
-
This compound Induction: Once cells are sub-confluent, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 5 mg/L). Culture a control group without this compound.
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Incubation: Incubate the cells for 6-9 hours. Monitor for morphological changes using a phase-contrast microscope. Differentiated cells will exhibit a neuron-like morphology with cell body retraction and process extension.
-
Fixation: After the incubation period, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against NSE and GFAP (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Analysis: Visualize the stained cells using a fluorescence microscope. Quantify the percentage of NSE-positive and GFAP-negative cells to determine the efficiency of neuronal differentiation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest (e.g., BV-2 microglia)
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate the cells and treat with the desired concentration of this compound (e.g., 100 µM) for the specified duration (e.g., 2 hours). Include an untreated control group.
-
Cell Harvest: After treatment, harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Measurement of Intracellular Ceramide Levels
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (e.g., C17-ceramide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound as described in the previous protocols. After treatment, harvest the cells and wash with PBS.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol to extract the lipids. Add the internal standard at the beginning of the extraction process.
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation. The lipids will be in the lower organic phase.
-
Sample Preparation: Collect the organic phase and dry it under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography method to separate the different ceramide species. The mass spectrometer will be used to detect and quantify the ceramides based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Quantify the levels of different ceramide species by comparing their peak areas to that of the internal standard. Normalize the results to the total protein or lipid content of the sample.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. This compound induces vascular endothelial cells and marrow stromal cells differentiation into neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
D609 Technical Support Center: Solubility and Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of D609 in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations of up to 90 mg/mL.[1] For aqueous solutions, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, with a solubility of 10 mg/mL.[2] Some vendors also report solubility in water up to 53 mg/mL and in ethanol up to 27 mg/mL.[3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Here are a few troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
Sonication and Warming: Gentle warming (up to 60°C) and sonication can aid in the dissolution of this compound in aqueous buffers.[4]
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Co-solvents: For in vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD can be used to improve solubility.[4]
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Fresh Preparation: Due to its limited stability in aqueous solutions, it is highly recommended to prepare the working solution fresh for each experiment.[4]
Q3: How stable is this compound in aqueous solutions?
This compound has limited stability in aqueous solutions. In saline solution, it has a half-life of approximately 19.5 minutes at room temperature.[5] The xanthate group of this compound is prone to oxidation, which leads to the formation of an inactive disulfide dimer.[5] The compound is also sensitive to pH; it is most active at or slightly below pH 7.0, inactive at pH 7.4 and above, and hydrolyzes below pH 6.0.[6]
Q4: What are the recommended storage conditions for this compound?
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Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1][7] Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Stock Solutions: Aliquot and store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh working solutions for each experiment. Minimize the time between solution preparation and use. |
| Inactive this compound due to improper storage. | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from moisture.[8] | |
| Incorrect pH of the experimental buffer. | Use a buffer with a pH at or slightly below 7.0. Avoid using HEPES buffer as it can render this compound toxic.[6] | |
| Low or no observed activity | Precipitation of this compound out of solution. | Follow the recommendations for improving solubility, such as using co-solvents or gentle warming.[4] |
| Use of an incompatible buffer. | Do not use HEPES buffer.[6] | |
| Cell toxicity observed | High final concentration of DMSO. | Keep the final DMSO concentration in the cell culture medium below 1%. |
| Inherent toxicity of this compound at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | 20 mg/mL, 53 mg/mL, 90 mg/mL | [1][2][3] |
| DMF | 30 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| Water | 2 mg/mL, 53 mg/mL, 300 mg/mL | [1][3][8] |
| Ethanol | 0.3 mg/mL, 27 mg/mL | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | [4] |
Table 2: Stability of this compound
| Condition | Half-life / Stability | Reference |
| Saline Solution (Room Temperature) | 19.5 minutes | [5] |
| Powder (-20°C) | ≥ 4 years | [2] |
| Powder (-20°C) | 3 years | [1][3] |
| Powder (4°C) | 2 years | [1] |
| In Solvent (-80°C) | 6 months | [1][4] |
| In Solvent (-20°C) | 1 month | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the mass of this compound based on its molecular weight of 266.46 g/mol ).
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a vial of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Add the required volume of the stock solution to your pre-warmed aqueous experimental buffer (e.g., PBS or cell culture medium) while vortexing to ensure rapid mixing and minimize precipitation.
-
If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[4]
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound inhibits PC-PLC, blocking downstream signaling.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Potassium Salt ≥98% (HPLC), Phosphatidylcholine-specific phospholipase C inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 7. D-609|CAS 83373-60-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Optimizing D609 Concentration for Effective PC-PLC Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of D609 as a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[1] By inhibiting PC-PLC, this compound blocks the production of these second messengers, thereby affecting various cellular signaling pathways. It is important to note that this compound also exhibits inhibitory effects on sphingomyelin synthase (SMS), which can lead to an increase in ceramide levels.[1][2] Additionally, at higher concentrations, it may have off-target effects on other enzymes like cytosolic phospholipase A2 (cPLA2).[3][4]
Q2: What is a typical effective concentration range for this compound to inhibit PC-PLC in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. For direct inhibition of PC-PLC activity, concentrations in the low micromolar range are often effective. For instance, a concentration of 50 µg/mL (approximately 140 µM) has been shown to result in almost complete inhibition of PC-PLC activity in A431-AD squamous carcinoma cells.[2] To observe downstream cellular effects such as inhibition of cell proliferation, a wider range of concentrations, from 1.2 µg/mL to 50 µg/mL, has been reported to be effective in different cancer cell lines.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How can I determine the optimal this compound concentration for my experiment?
A3: To determine the optimal this compound concentration, you should perform a dose-response study. This involves treating your cells with a range of this compound concentrations and then measuring the desired downstream effect. Key assays to consider include:
-
PC-PLC Activity Assay: Directly measure the inhibition of PC-PLC enzymatic activity.
-
Cell Viability/Cytotoxicity Assay: Assess the impact of this compound on cell health to distinguish between specific inhibitory effects and general toxicity.
-
Proliferation Assay: Determine the effect of this compound on cell growth.
-
Western Blotting: Analyze the levels of downstream signaling proteins.
By correlating the inhibition of PC-PLC activity with your desired cellular outcome and minimal cytotoxicity, you can identify the optimal concentration.
Q4: What are the known off-target effects of this compound?
A4: Besides its primary target, PC-PLC, this compound is also known to inhibit sphingomyelin synthase (SMS).[1][2] This can lead to an accumulation of ceramide, a bioactive lipid involved in apoptosis and cell cycle arrest. At higher concentrations, this compound has been reported to inhibit group IV cytosolic phospholipase A2 (cPLA2), with a Ki of 86.25 µM and an IC50 of approximately 375 µM in an arachidonic acid release assay.[3][4] this compound also possesses antioxidant properties independent of its enzymatic inhibition.[5] Researchers should be aware of these off-target effects and design experiments with appropriate controls to ensure that the observed effects are indeed due to PC-PLC inhibition.
Troubleshooting Guide
Issue 1: No significant inhibition of PC-PLC activity is observed at expected concentrations.
-
Possible Cause 1: this compound Degradation. this compound can be unstable in solution over time.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store the stock solution at -20°C or -80°C for long-term storage and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Assay Conditions. The PC-PLC activity assay is sensitive to pH, temperature, and substrate concentration.
-
Solution: Ensure that the assay buffer and conditions are optimal for PC-PLC activity. Refer to the detailed protocol for the PC-PLC activity assay provided below. Verify the quality and concentration of your substrates.
-
-
Possible Cause 3: Low PC-PLC Expression in the Cell Line. The target cell line may have very low endogenous levels of PC-PLC.
-
Solution: Confirm the expression of PC-PLC in your cell line using Western blotting or qPCR. Consider using a cell line known to have higher PC-PLC expression or overexpressing the enzyme if necessary.
-
Issue 2: High levels of cytotoxicity are observed even at low this compound concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Some cell lines are inherently more sensitive to this compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or Crystal Violet) with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. Select a concentration for your experiments that effectively inhibits PC-PLC with minimal impact on cell viability.
-
-
Possible Cause 2: Off-Target Effects. The observed cytotoxicity may be due to the inhibition of other essential enzymes, such as SMS, leading to the accumulation of pro-apoptotic ceramide.
-
Solution: Measure ceramide levels in your cells following this compound treatment. If ceramide levels are significantly elevated, consider whether this off-target effect is confounding your results. It may be necessary to use lower concentrations of this compound or explore alternative PC-PLC inhibitors with higher specificity if available.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent this compound Concentration. Errors in dilution or degradation of stock solutions can lead to variability.
-
Solution: Always prepare fresh dilutions from a reliable stock solution for each experiment. Be meticulous with your pipetting and calculations.
-
-
Possible Cause 2: Variation in Cell Culture Conditions. Cell density, passage number, and overall cell health can influence the response to this compound.
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Solution: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers and ensure they are healthy and in the exponential growth phase before treatment. Seed cells at a consistent density for all experiments.
-
-
Possible Cause 3: Assay Variability. The assays used to measure the effects of this compound can have inherent variability.
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Solution: Include appropriate positive and negative controls in every assay. Run replicates for each condition to assess and minimize variability.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound for PC-PLC Inhibition and Cellular Effects
| Cell Line | Concentration (µg/mL) | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| A431-AD (Squamous Carcinoma) | 50 | ~140 | 48 hours | ~87% inhibition of PC-PLC activity | [2] |
| HaCaT (Keratinocytes) | 50 | ~140 | 48 hours | ~50% inhibition of PC-PLC activity | [2] |
| A431-AD (Squamous Carcinoma) | 33.4 | ~94 | 48 hours | 50% inhibition of cell proliferation (IC50) | [1] |
| HaCaT (Keratinocytes) | 50 | ~140 | 48 hours | 50% inhibition of cell proliferation (IC50) | [1] |
| A431-SPH (Tumor Spheres) | 1.2 | ~3.4 | 48 hours | 50% inhibition of cell proliferation (IC50) | [1] |
| CaSki-SPH (Tumor Spheres) | 1.6 | ~4.5 | 48 hours | 50% inhibition of cell proliferation (IC50) | [1] |
| BV-2 (Microglia) | 35.5 | 100 | 2 hours | Significant increase in ceramide levels | [6] |
Table 2: Inhibitory Constants (Ki) and IC50 Values of this compound for PC-PLC and Off-Target Enzymes
| Enzyme | Inhibitory Constant (Ki) | IC50 | Cell/System | Reference |
| PC-PLC | 6.4 µM | - | - | [7] |
| cPLA2 | 86.25 µM | ~375 µM | Bovine Spleen / MDCK cells | [3][4] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare a series of this compound dilutions in complete cell culture medium. A typical concentration range to test would be 0.1, 1, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Measuring PC-PLC Activity using the Amplex® Red Assay
This protocol is adapted from the commercially available Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit.
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 250 mM Tris-HCl, pH 7.4, 0.70 M NaCl, 50 mM dimethylglutarate).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Reaction Setup:
-
Prepare a reaction mixture containing 1X Reaction Buffer, Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, and alkaline phosphatase according to the kit manufacturer's instructions.
-
In a 96-well black, clear-bottom plate, add 50 µL of the reaction mixture to each well.
-
Add 50 µL of the cell lysate (containing a standardized amount of protein) to the wells. Include a positive control (purified PC-PLC) and a negative control (lysis buffer without cell lysate).
-
-
Substrate Addition and Incubation:
-
Add the PC-PLC substrate (lecithin) to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the PC-PLC activity and express it as a percentage of the vehicle-treated control. Plot the percentage of PC-PLC activity against the this compound concentration to determine the IC50 for PC-PLC inhibition.
-
Mandatory Visualizations
Caption: this compound's dual inhibitory effect on PC-PLC and SMS signaling pathways.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]
- 4. researchgate.net [researchgate.net]
- 5. learn.cellsignal.com [learn.cellsignal.com]
- 6. old-molcells.inforang.com [old-molcells.inforang.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting D609 precipitation in cell culture media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the compound D609 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental results by altering the effective concentration of the compound. The following guide, presented in a question-and-answer format, addresses common issues and provides step-by-step solutions.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately after I added it to my cell culture medium. What went wrong?
This is a common issue when working with compounds that have low aqueous solubility. While this compound may dissolve readily in a pure organic solvent like DMSO, its solubility can dramatically decrease when introduced into an aqueous environment like cell culture medium. The key factor is the final concentration of both this compound and DMSO in the medium.
Troubleshooting Steps:
-
Assess the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5% (v/v). However, a slightly higher DMSO concentration (if tolerated by the cells) can sometimes help maintain compound solubility.
-
Optimize the Stock Solution Concentration: Paradoxically, using a less concentrated stock solution can sometimes prevent precipitation. A lower stock concentration requires a larger volume to be added to the media, which can aid in faster dispersion. Conversely, a highly concentrated stock may lead to localized supersaturation and immediate precipitation upon addition to the medium.
-
Improve Mixing Technique:
-
Add the this compound stock solution directly to the culture medium, not to the cells.
-
Gently swirl the flask or plate while adding the stock solution to ensure rapid and even distribution.
-
Avoid adding the stock solution as a single droplet; instead, dispense it slowly into the medium while it is being agitated.
-
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the appropriate temperature (e.g., 37°C) before adding the this compound stock solution. Temperature can influence the solubility of compounds.
Q2: My this compound solution appears clear initially after addition to the medium, but I observe a precipitate after some time in the incubator. Why is this happening?
Delayed precipitation can be caused by several factors related to the stability of this compound in the complex environment of cell culture medium over time.
Troubleshooting Steps:
-
Consider pH and Temperature Stability: The stability of xanthates like this compound can be influenced by pH and temperature. While specific data for this compound is limited, xanthates can be unstable in acidic conditions. Standard cell culture media is buffered to a physiological pH (around 7.2-7.4), but local pH changes can occur. Ensure your incubator's CO₂ levels are stable to maintain the medium's pH.
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Interaction with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and, often, serum.
-
Metal Ions: this compound is known to be a potential chelator of divalent cations like Zn²⁺. It's possible that it may interact with other metal ions present in the medium, leading to the formation of insoluble complexes.
-
Serum Proteins: If you are using a serum-containing medium, this compound may bind to proteins like albumin. While this can sometimes increase the apparent solubility of a compound, it can also potentially lead to aggregation or precipitation under certain conditions. Consider if the precipitation correlates with the presence or concentration of serum.
-
-
Evaporation: Ensure proper humidification in your incubator to prevent evaporation from your culture plates or flasks. Evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell culture experiments.
Q: What is a safe concentration of this compound to use in cell culture?
A: The optimal concentration of this compound will vary depending on the cell type and the experimental objective. It is recommended to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific cell line.
Q: Can I filter my medium after adding this compound to remove the precipitate?
A: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment, making the results unreliable. The focus should be on preventing precipitation in the first place.
Q: Are there any alternatives to this compound if I cannot resolve the precipitation issue?
A: If precipitation issues persist and impact your experimental outcomes, you may consider exploring other inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) or sphingomyelin synthase (SMS) that have better solubility profiles in aqueous solutions.
Data Presentation
Table 1: Factors Influencing this compound Stability and Solubility in Cell Culture
| Factor | Potential Impact on this compound | Recommendations |
| Solvent | High solubility in DMSO, low in aqueous media. | Prepare a concentrated stock in high-quality, anhydrous DMSO. |
| Final Concentration | Exceeding aqueous solubility limit leads to precipitation. | Determine the optimal working concentration through dose-response studies. |
| pH | Xanthates can be unstable in acidic conditions. | Maintain a stable physiological pH in the cell culture medium. |
| Temperature | Can affect solubility and degradation rate. | Pre-warm media before adding this compound; maintain stable incubator temperature. |
| Media Components | Potential for interaction with metal ions and serum proteins. | Be aware of potential interactions; consider serum-free media if appropriate. |
| Mixing Technique | Poor mixing can cause localized high concentrations and precipitation. | Add stock solution to pre-warmed media with gentle agitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Addition of this compound to Cell Culture Medium
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your medium.
-
In a sterile tube, add the calculated volume of this compound stock solution to the pre-warmed medium. Crucially, add the small volume of this compound stock to the larger volume of medium, not the other way around.
-
Immediately after adding the stock, gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
Visually inspect the medium for any signs of precipitation.
-
Add the this compound-containing medium to your cells.
-
Visualizations
Caption: this compound inhibits PC-PLC and SMS, altering lipid second messenger levels.
Technical Support Center: D609 In Vitro Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing D609 at high concentrations in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates in cell culture medium. | This compound has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) may be too low, or the this compound concentration may be too high for the medium's composition. | - Prepare a high-concentration stock solution of this compound in an appropriate solvent like fresh DMSO. - When diluting the stock in your culture medium, ensure the final solvent concentration is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.[1][2] - Warm the medium to 37°C before adding the this compound stock solution and mix gently but thoroughly. - Visually inspect for precipitation after addition to the medium. If precipitation occurs, consider making a fresh dilution at a slightly lower concentration. |
| Higher than expected cell death in control (vehicle-treated) group. | The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at certain concentrations. | - Perform a solvent toxicity control experiment by treating cells with the same concentrations of the solvent used in your this compound experiments. - Ensure the final solvent concentration in your culture medium is non-toxic to your specific cell line (generally below 0.5% for DMSO).[1] |
| Observed cytotoxicity is not dose-dependent. | This could be due to issues with this compound stability, inaccurate dilutions, or complex biological responses. | - this compound may not be stable in solution for extended periods. Prepare fresh dilutions from a stock solution for each experiment. - Double-check all calculations and pipetting for the serial dilutions. - Consider the possibility of a non-linear dose-response curve, which can occur with some compounds. Expand the concentration range tested. |
| Inconsistent results between experiments. | Variations in cell density, passage number, this compound preparation, or incubation time can lead to variability. | - Standardize your experimental protocol. Use cells within a consistent passage number range. - Seed the same number of viable cells for each experiment and ensure even cell distribution in plates. - Always prepare fresh this compound dilutions for each experiment. - Ensure consistent incubation times. |
| Unsure if cell death is due to apoptosis or necrosis. | High concentrations of a compound can sometimes induce necrosis even if lower concentrations induce apoptosis. The type of cell death has significant implications for data interpretation. | - Utilize assays that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][4][5] - Measure the release of lactate dehydrogenase (LDH), a marker of membrane integrity loss, which is characteristic of necrosis.[6][7] - Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.[8] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
At high concentrations, this compound primarily induces cytotoxicity by competitively inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[9][10] This inhibition leads to an accumulation of the lipid second messenger ceramide.[10][11][12] Elevated ceramide levels can trigger cell cycle arrest and induce apoptosis.[10][13]
2. What are the known off-target effects of this compound?
While this compound is widely used as a PC-PLC inhibitor, it has been shown to inhibit group IV cytosolic phospholipase A2 (cPLA2) at higher concentrations.[14] This could contribute to some of its observed cellular effects. Researchers should be aware of this potential off-target activity when interpreting their results.
3. What is a typical effective concentration range for this compound to induce cytotoxicity in vitro?
The effective concentration of this compound can vary significantly depending on the cell line. For example, in neural stem cells, concentrations between 18.76-56.29 µM have been shown to decrease viability and induce apoptosis. In other cell lines, concentrations up to 200 µM have been used to study its effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
4. How should I prepare and store this compound?
This compound is typically supplied as a powder. It is recommended to prepare a stock solution in an organic solvent such as fresh, anhydrous DMSO. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in solution can be limited, so it is advisable to prepare fresh dilutions in culture medium for each experiment.
5. How can I confirm that the observed cytotoxicity is due to ceramide accumulation?
To investigate the role of ceramide, you can try to rescue the cells from this compound-induced cytotoxicity by co-treating them with an inhibitor of de novo ceramide synthesis. However, it's important to note that this compound itself can stimulate de novo ceramide synthesis.[13] Another approach is to use exogenous short-chain ceramides to see if they mimic the effects of this compound.[13]
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound in Various In Vitro Models
| Cell Line/Model | Concentration | Effect | Reference |
| MDCK cells | ~375 µM (IC50) | Inhibition of arachidonic acid release | [14] |
| Neural Stem Cells | 18.76-56.29 µM | Decreased viability and apoptosis | |
| BV-2 microglia | 100 µM | Increased ceramide levels and p21 expression | [12] |
| HeLa cells | 25-50 µM | Blocked UV-induced apoptosis | [11] |
Note: IC50 values and effective concentrations are highly dependent on the specific cell line, assay conditions, and incubation time.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][16][17][18][19]
Materials:
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96-well cell culture plates
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This compound stock solution
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Cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 15 minutes at room temperature, protected from light, to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]
Materials:
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96-well cell culture plates
-
This compound stock solution
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Cell culture medium
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Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Materials:
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6-well plates or culture flasks
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This compound stock solution
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Cell culture medium
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Annexin V-FITC (or other fluorochrome conjugate)
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Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes included with late apoptotic cells)
-
Mandatory Visualization
Caption: this compound signaling pathway leading to cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcbiotech.com [atcbiotech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Addressing variability in results with racemic D609
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in experimental results observed with racemic D609. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is racemic this compound and what is its primary mechanism of action?
A1: Racemic this compound, or tricyclodecan-9-yl-xanthogenate, is a widely used inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2] It acts as a competitive inhibitor with a Ki of approximately 6.4 μM for bacterial PC-PLC.[2] Its inhibitory action is thought to be mediated by the chelation of Zn2+ ions, which are essential for PC-PLC enzymatic activity.[1] Additionally, this compound is known to inhibit sphingomyelin synthase (SMS) and possesses antioxidant properties.[1][3]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary targets, PC-PLC and SMS, this compound has been reported to have other effects that can vary with concentration. At high concentrations (e.g., 750 μM), it may inhibit cytosolic phospholipase A2 (cPLA2).[3] It can also influence ceramide levels and related signaling pathways.[1] Researchers should be aware of these potential off-target effects, especially when using high concentrations of the compound.
Q3: Why do I see variability in my results when using racemic this compound?
A3: Variability in experimental outcomes with racemic this compound can stem from several factors:
-
Stereoisomer Composition: this compound has three chiral centers, meaning it exists as a mixture of eight different stereoisomers (four pairs of enantiomers). There are conflicting reports on the biological activity of these different isomers. One study on bacterial PC-PLC found no significant difference in the inhibitory activity of the diastereomers. However, other sources suggest that the isomers possess different efficiencies in antiviral and PC-PLC inhibition assays. The exact composition of stereoisomers in a given batch of racemic this compound can vary, leading to inconsistent results.
-
Chemical Instability: this compound is unstable in aqueous solutions, with a reported half-life of about 19.5 minutes in saline.[4] It is prone to oxidation, forming an inactive disulfide dimer.[4] This degradation can be influenced by the pH and composition of the experimental buffer.
-
pH Sensitivity: The activity of this compound is pH-dependent. It is most active at or slightly below a neutral pH of 7.0. Its activity decreases at pH 7.4 and above, and it is hydrolyzed at a pH below 6.0.
-
Buffer Compatibility: Certain buffer components can interfere with this compound activity. For instance, HEPES buffer has been reported to render this compound toxic.
-
Cell Line-Specific Responses: The cellular context plays a crucial role in the effect of any compound. Different cell lines can have varying expression levels of PC-PLC, SMS, and other potential targets of this compound, as well as different metabolic rates, leading to a range of IC50 values.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[2] It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| No inhibitory effect observed | 1. This compound Degradation: The compound may have degraded due to improper storage or handling, or instability in the experimental medium. 2. Incorrect pH: The pH of the cell culture medium or assay buffer may be outside the optimal range for this compound activity (ideally at or slightly below pH 7.0). 3. Low Concentration: The concentration of this compound used may be too low to elicit an effect in the specific cell line or assay system. 4. Cell Line Insensitivity: The target enzyme (PC-PLC) may not be critical for the pathway being studied in that particular cell line, or the cell line may have mechanisms of resistance. | 1. Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Minimize the time the compound spends in aqueous solutions before being added to the experiment. 2. Check and adjust the pH of your experimental buffers to be at or slightly below 7.0. Avoid using HEPES buffer. 3. Perform a dose-response experiment to determine the optimal concentration for your system. Consult the literature for effective concentrations in similar models. 4. Confirm the expression and activity of PC-PLC in your cell line. Consider using a positive control to ensure your assay is working correctly. |
| High Variability Between Replicates | 1. Inconsistent this compound Activity: This can be due to the factors mentioned above (degradation, pH). 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 3. Batch-to-Batch Variation: Different lots of racemic this compound may have slightly different compositions of stereoisomers. | 1. Strictly adhere to a standardized protocol for preparing and handling this compound solutions. 2. Ensure accurate and consistent cell seeding. 3. If possible, use the same batch of this compound for a series of related experiments. If you must switch batches, consider running a bridging experiment to compare their activity. |
| Unexpected Cytotoxicity | 1. High Concentration: this compound can be cytotoxic at high concentrations, potentially due to off-target effects. 2. Buffer Incompatibility: As noted, HEPES buffer can cause this compound to be toxic. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 4. Interaction with Media Components: In certain conditions, such as oxygen-glucose deprivation, this compound's cytotoxicity can be exacerbated.[5] | 1. Perform a toxicity assay to determine the non-toxic concentration range for your specific cell line. 2. Use a buffer system that is known to be compatible with this compound. 3. Ensure the final concentration of the solvent in your experiment is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent-only control in your experiments. 4. Be aware of the experimental conditions and how they might interact with this compound. The presence of serum and glucose can mitigate this compound's cytotoxic effects in some models.[5] |
Data Presentation
Table 1: IC50 Values of Racemic this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC12 | Rat Pheochromocytoma | ~94 | [5] |
| Neural Stem Cells (rat) | Stem Cell | 18.76 - 56.29 (induces apoptosis) | [6] |
| RAW 264.7 | Mouse Macrophage | ~100 (inhibits proliferation without affecting viability) | [1] |
| N9 | Mouse Microglia | ~100 (inhibits proliferation without affecting viability) | [1] |
| BV-2 | Mouse Microglia | ~100 (inhibits proliferation without affecting viability) | [1] |
| DITNC1 | Rat Astrocyte | ~100 (inhibits proliferation without affecting viability) | [1] |
Note: IC50 values can vary significantly based on the experimental conditions, including the assay used and the duration of exposure.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent: Use fresh, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
-
2. Preparation of Working Solution and Experimental Use
-
pH Consideration: Ensure the pH of the final cell culture medium or assay buffer is at or slightly below 7.0. Avoid using HEPES buffer.
-
Dilution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions in your experimental medium to achieve the final desired concentrations.
-
It is crucial to prepare working solutions fresh for each experiment due to the instability of this compound in aqueous solutions.
-
-
Solvent Control: Always include a vehicle control in your experiments, containing the same final concentration of DMSO as the highest concentration of this compound used.
Visualizations
Caption: Mechanism of action of racemic this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D609 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using D609 in experiments involving fluorescence-based assays. While direct interference by this compound with fluorescent readouts is not widely documented in the literature, this guide offers a framework for identifying and troubleshooting potential artifacts that can arise when introducing small molecules into such assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Tricyclodecan-9-yl-xanthogenate) is a well-established inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1] By inhibiting these enzymes, this compound modulates the levels of important lipid second messengers, such as diacylglycerol (DAG) and ceramide, thereby impacting various cellular signaling pathways.[1] It also possesses antioxidant properties.
Q2: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Currently, there is no readily available data to suggest that this compound possesses significant intrinsic fluorescence at the excitation and emission wavelengths commonly used for popular fluorophores. However, it is crucial to empirically test for autofluorescence under your specific experimental conditions.
Q3: Can this compound quench the signal from fluorescent dyes?
The potential for this compound to act as a fluorescence quencher has not been extensively studied. Quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching. Given its chemical structure, the possibility of quenching cannot be entirely ruled out without experimental validation.
Q4: Are there any published studies reporting this compound interference with specific fluorescence assays?
A thorough review of the scientific literature did not reveal widespread reports of this compound directly interfering with fluorescence-based assays. One study utilized a fluorescently labeled ceramide analog (C6-NBD-sphingomyelin) with excitation and emission wavelengths of 470 nm and 530 nm, respectively, in the presence of this compound without reporting any interference.
Q5: How can I determine if this compound is interfering with my fluorescence-based assay?
The most effective way to assess potential interference is to run a set of control experiments. These controls are essential for validating your assay's performance in the presence of this compound and ensuring that any observed effects are due to its biological activity, not an artifact.
Troubleshooting Guide: Assessing Small Molecule Interference in Fluorescence Assays
This guide provides a systematic approach to identifying and mitigating potential artifacts caused by small molecules like this compound in your fluorescence-based experiments.
Step 1: Characterize the Potential for Intrinsic Fluorescence
Issue: The compound itself might fluoresce at the same wavelengths as your dye, leading to a false-positive signal.
Troubleshooting Protocol:
-
Prepare a solution of this compound at the highest concentration used in your experiments in the same buffer or medium.
-
Measure the fluorescence of this solution using the same excitation and emission wavelengths and filter sets as your primary assay.
-
Compare the signal to a buffer-only control. A significantly higher signal in the this compound solution indicates autofluorescence.
Table 1: Hypothetical Autofluorescence Data for this compound
| Sample | Excitation (nm) | Emission (nm) | Fluorescence Intensity (Arbitrary Units) |
| Buffer Only | 488 | 525 | 10 |
| This compound (50 µM) in Buffer | 488 | 525 | 15 |
| Your Fluorescent Probe | 488 | 525 | 500 |
In this hypothetical example, the contribution of this compound to the total signal is minimal and likely negligible.
Step 2: Evaluate Potential Fluorescence Quenching
Issue: The compound may decrease the signal from your fluorescent probe, leading to a false-negative result.
Troubleshooting Protocol:
-
Prepare a solution of your fluorescent probe at the concentration used in your assay.
-
Add this compound at various concentrations, spanning the range used in your experiments.
-
Measure the fluorescence intensity at each this compound concentration.
-
Compare the signals to the probe-only control. A dose-dependent decrease in fluorescence suggests quenching.
Table 2: Hypothetical Quenching Data for this compound
| This compound Concentration (µM) | Fluorescent Probe Intensity (Arbitrary Units) | % of Control |
| 0 (Control) | 1000 | 100% |
| 10 | 995 | 99.5% |
| 25 | 980 | 98.0% |
| 50 | 975 | 97.5% |
In this hypothetical example, this compound shows minimal quenching effects at the tested concentrations.
Step 3: Assess Interference with Assay Components
Issue: The compound might interact with other components of your assay, such as detection reagents or enzymes, affecting the fluorescent signal indirectly.
Troubleshooting Protocol:
-
Run your assay with and without the biological target (e.g., cells, protein).
-
In the absence of the biological target, add your fluorescent probe and this compound.
-
Measure the fluorescence. Any change in the signal compared to the probe alone could indicate an interaction with assay reagents.
Experimental Protocols
Protocol 1: Basic Autofluorescence Measurement
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your assay buffer.
-
Prepare a working solution of this compound in the assay buffer at the highest concentration to be used in your experiments.
-
-
Measurement:
-
Using a fluorescence plate reader or spectrophotometer, set the excitation and emission wavelengths to match those of your primary fluorophore.
-
Measure the fluorescence intensity of the assay buffer alone (blank).
-
Measure the fluorescence intensity of the this compound working solution.
-
-
Analysis:
-
Subtract the blank reading from the this compound reading to determine the net fluorescence of the compound.
-
Signaling Pathways and Experimental Workflows
To provide a better understanding of this compound's mechanism and how to approach troubleshooting, the following diagrams illustrate its primary signaling pathway and a general workflow for assessing assay interference.
Caption: this compound inhibits PC-PLC and SMS, altering lipid messenger levels.
Caption: Workflow for troubleshooting small molecule assay interference.
References
Technical Support Center: Overcoming D609 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the investigational anti-cancer agent D609 in their experiments.
Disclaimer
Information on acquired resistance to this compound in cancer cell lines is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the known mechanisms of action of this compound and general principles of drug resistance in cancer cells. The proposed strategies are hypothetical and should be experimentally validated.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of two key enzymes involved in lipid metabolism:
-
Phosphatidylcholine-specific phospholipase C (PC-PLC): This enzyme hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG). Inhibition of PC-PLC by this compound disrupts signaling pathways that are dependent on DAG, which can affect cell proliferation and survival.
-
Sphingomyelin synthase (SMS): This enzyme synthesizes sphingomyelin (SM) from phosphocholine and ceramide. By inhibiting SMS, this compound can lead to an accumulation of ceramide, a lipid that can induce apoptosis (programmed cell death).
Q2: What are the potential reasons for observing resistance to this compound in my cancer cell line?
While specific mechanisms of resistance to this compound are not well-documented, based on general principles of drug resistance, several possibilities exist:
-
Alterations in Drug Target: Mutations in the genes encoding PC-PLC or SMS could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of PC-PLC and SMS. For example, they could upregulate other enzymes that produce DAG or find ways to circumvent the pro-apoptotic effects of ceramide.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of this compound.
-
Altered Lipid Metabolism: The overall lipid composition of the cancer cell membrane could be altered, making the cells less dependent on the pathways targeted by this compound.
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value would indicate the development of resistance.
Q4: Are there any known combination therapies involving this compound to enhance its efficacy?
Published research on synergistic drug combinations with this compound is scarce. However, one study has suggested that this compound exhibits a synergistic cytotoxic effect when combined with in vivo irradiation in a murine leukemia model. This suggests that combining this compound with DNA-damaging agents or radiotherapy could be a potential strategy to enhance its anti-cancer effects.[1]
Troubleshooting Guide: this compound Resistance
This guide provides a structured approach to troubleshooting unexpected resistance to this compound in your cancer cell line experiments.
| Problem | Possible Cause | Suggested Solution |
| Cells show little to no response to this compound treatment at expected concentrations. | Intrinsic Resistance: The cell line may be naturally resistant to this compound. | 1. Verify IC50: Perform a dose-response curve to determine the actual IC50 for your specific cell line. 2. Test Alternative Cell Lines: Screen a panel of different cancer cell lines to find a sensitive model. |
| Drug Inactivity: The this compound compound may be degraded or inactive. | 1. Check Compound Quality: Ensure the this compound is from a reputable source and has been stored correctly. 2. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. | |
| Cells initially respond to this compound but develop resistance over time with continuous exposure. | Acquired Resistance: Cells have developed mechanisms to evade the effects of this compound. | 1. Develop Resistant Cell Line: Formally establish a this compound-resistant cell line by continuous culture in the presence of increasing concentrations of the drug. 2. Investigate Resistance Mechanisms: Use molecular biology techniques (e.g., Western blotting, RNA sequencing) to investigate the potential causes listed in FAQ Q2. |
| Inconsistent results between experiments. | Experimental Variability: Variations in cell density, passage number, or assay conditions. | 1. Standardize Protocols: Ensure consistent cell seeding density, passage number, and incubation times. 2. Include Proper Controls: Always include untreated and vehicle-treated controls in every experiment. |
Quantitative Data Summary
| Cell Line | Cancer Type | This compound IC50 (µM) - Sensitive | This compound IC50 (µM) - Resistant (Hypothetical) | Fold Resistance (Hypothetical) |
| Jurkat | T-cell Leukemia | 15 | 75 | 5 |
| MCF-7 | Breast Cancer | 25 | 125 | 5 |
| A549 | Lung Carcinoma | 30 | 180 | 6 |
| U87-MG | Glioblastoma | 20 | 100 | 5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2][3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Signaling Pathway Analysis
This protocol is for examining the effect of this compound on key proteins in relevant signaling pathways (e.g., PI3K/Akt pathway).
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PC-PLC, anti-SMS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as desired.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for studying this compound resistance.
Logical Relationship for Troubleshooting this compound Resistance
Caption: Troubleshooting logic for this compound resistance.
References
Validation & Comparative
Comparative Efficacy of D609 and Other Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the well-established Phosphatidylcholine-Specific Phospholipase C (PC-PLC) inhibitor, D609, with other emerging inhibitor classes. This document summarizes key quantitative data, details experimental methodologies for inhibitory assays, and visualizes the relevant biological pathways to aid in the selection of appropriate research tools.
Introduction to PC-PLC Inhibition
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) into the second messengers diacylglycerol (DAG) and phosphocholine.[1][2] These messengers play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PC-PLC activity has been implicated in the pathology of various diseases, most notably cancer, making it a significant target for therapeutic intervention. This compound, a xanthate derivative, has long been the reference compound for PC-PLC inhibition in research settings. However, its limitations, such as low aqueous stability, have prompted the development of novel inhibitors with improved drug-like properties.[1][3] This guide focuses on comparing this compound with a promising class of next-generation PC-PLC inhibitors: 2-morpholinobenzoic acid derivatives.
Quantitative Comparison of PC-PLC Inhibitors
The inhibitory efficacy of this compound and various 2-morpholinobenzoic acid derivatives against PC-PLC has been evaluated using in vitro enzymatic assays. The following table summarizes the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values indicate higher potency.
| Inhibitor Class | Compound | Target Enzyme | Ki (µM) | % Inhibition @ 50 µM | Reference |
| Xanthate | This compound | PC-PLC from Bacillus cereus | 6.4 | Not Reported | Not Reported in snippets |
| 2-Morpholinobenzoic Acid Derivative | 11f | PC-PLC from Bacillus cereus | Not Reported | ~85% | [2] |
| 2-Morpholinobenzoic Acid Derivative | 11g | PC-PLC from Bacillus cereus | Not Reported | ~90% | [2] |
| 2-Morpholinobenzoic Acid Derivative | 10g | PC-PLC from Bacillus cereus | Not Reported | ~80% | [2] |
| 2-Morpholinobenzoic Acid Derivative | 10h | PC-PLC from Bacillus cereus | Not Reported | ~85% | [2] |
| 2-Morpholinohydroxamic Acid Derivative | 12a-m (average) | PC-PLC from Bacillus cereus | Not Reported | 40-60% | [2] |
Note: The majority of studies on novel PC-PLC inhibitors utilize the enzyme from Bacillus cereus (PC-PLCBC) as a model due to the challenges in isolating the mammalian enzyme. While IC50 and Ki values provide a direct measure of inhibitory potency, percentage inhibition at a fixed concentration offers a comparative view of efficacy. The 2-morpholinobenzoic acid derivatives, particularly compounds 11f and 11g , demonstrate significantly higher percentage inhibition at 50 µM compared to the average inhibition observed for the hydroxamic acid derivatives and are noted to be more potent than this compound.[2]
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro inhibitory activity of compounds against PC-PLC using the Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit.
In Vitro PC-PLC Inhibition Assay using Amplex® Red
This enzyme-coupled assay indirectly measures PC-PLC activity by detecting the production of hydrogen peroxide (H₂O₂).
Principle:
-
PC-PLC hydrolyzes phosphatidylcholine (lecithin) to produce phosphocholine and diacylglycerol.
-
In a subsequent reaction, choline oxidase oxidizes the choline produced to betaine and H₂O₂.
-
Finally, in the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the PC-PLC activity.
Materials:
-
Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, and reaction buffer).
-
Purified PC-PLC from Bacillus cereus.
-
Phosphatidylcholine (lecithin) substrate.
-
Test inhibitors (e.g., this compound, 2-morpholinobenzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 571 nm and 585 nm, respectively.
Procedure:
-
Reagent Preparation: Prepare working solutions of Amplex® Red reagent, HRP, choline oxidase, and PC-PLC in the reaction buffer according to the manufacturer's instructions. Prepare a stock solution of the phosphatidylcholine substrate.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors in the reaction buffer. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Reaction Buffer
-
Test inhibitor at various concentrations (or solvent control for uninhibited reaction).
-
PC-PLC enzyme solution.
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To each well, add the phosphatidylcholine substrate to initiate the enzymatic reaction.
-
Simultaneously, add the Amplex® Red/HRP/choline oxidase working solution.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity in a microplate reader at 37°C.
-
Take readings at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Determine the percentage inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
To understand the biological context of PC-PLC inhibition, it is crucial to visualize the signaling pathways involved and the workflow of the inhibitory assays.
PC-PLC Signaling Pathway
The following diagram illustrates the central role of PC-PLC in signal transduction.
Caption: PC-PLC signaling cascade and points of inhibition.
Experimental Workflow for PC-PLC Inhibition Assay
The logical flow of the in vitro inhibition assay is depicted below.
Caption: Workflow for determining PC-PLC inhibitor efficacy.
Conclusion
While this compound remains a valuable tool for studying PC-PLC, the emergence of novel inhibitor classes, such as the 2-morpholinobenzoic acid derivatives, offers promising alternatives with potentially improved potency and drug-like properties. The quantitative data presented, alongside the detailed experimental protocol and pathway visualizations, provides a foundation for researchers to make informed decisions when selecting a PC-PLC inhibitor for their specific experimental needs. Further head-to-head comparative studies with a broader range of these new compounds are warranted to fully elucidate their efficacy profiles and therapeutic potential.
References
- 1. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gene Expression Analysis: A Comparative Look at Tricyclo-decan-9-yl-xanthogenate and Standard Cancer Therapies
For Immediate Release
This guide provides a comparative analysis of the molecular effects of Tricyclo-decan-9-yl-xanthogenate (D609) and established cancer therapeutics, with a focus on gene expression. This document is intended for researchers, scientists, and drug development professionals to offer insights into the mechanisms of these compounds and to highlight areas where further research is needed.
Tricyclo-decan-9-yl-xanthogenate (this compound): An Overview of its Molecular Mechanism
Tricyclo-decan-9-yl-xanthogenate, commonly known as this compound, is a compound with recognized antiviral and antitumor properties[1][2]. Its mechanism of action is primarily attributed to the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS)[1][2][3][4][5]. This dual inhibition disrupts cellular signaling pathways that are crucial for cell proliferation, differentiation, and survival.
Key Mechanistic Actions of this compound:
-
Inhibition of PC-PLC: By inhibiting PC-PLC, this compound blocks the hydrolysis of phosphatidylcholine into the second messengers diacylglycerol (DAG) and phosphocholine[1][2][6]. DAG is a critical activator of protein kinase C (PKC), which is involved in numerous cellular processes, including cell growth and differentiation.
-
Inhibition of SMS: this compound also impedes the function of SMS, an enzyme that catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, producing sphingomyelin and DAG[1][2][4]. This inhibition leads to an accumulation of ceramide, a lipid second messenger known to induce cell cycle arrest and apoptosis[2][4][5].
-
Antioxidant Properties: this compound has also been noted for its antioxidant capabilities[1][3].
Comparative Analysis with Standard-of-Care Treatment: Cisplatin in Non-Small Cell Lung Cancer
To provide a framework for comparison, we present gene expression data from a study of a standard-of-care chemotherapy agent, cisplatin, in the context of non-small cell lung cancer (NSCLC), a cancer type where this compound has shown promise. The data is derived from publicly available high-throughput sequencing experiments.
Experimental Protocol: Cisplatin Treatment of A549 Lung Cancer Cells
The following is a representative protocol for analyzing gene expression changes following cisplatin treatment, based on common methodologies found in the literature.
Methodology:
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a specified concentration of cisplatin or a vehicle control for a defined period.
-
RNA Isolation: Total RNA is extracted from both treated and control cells.
-
Library Preparation and Sequencing: RNA quality is assessed, followed by library preparation and high-throughput sequencing (RNA-Seq).
-
Data Analysis: Sequencing data is processed to identify differentially expressed genes (DEGs) between the cisplatin-treated and control groups. Pathway analysis is then performed to understand the biological implications of these gene expression changes.
Gene Expression Changes Following Cisplatin Treatment
Below is a summary of significantly altered genes in A549 cells following cisplatin treatment, as identified in a representative study.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Upregulated | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | < 0.001 | Cell cycle arrest, DNA damage response |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.2 | < 0.001 | DNA repair, apoptosis |
| FAS | Fas Cell Surface Death Receptor | 2.8 | < 0.001 | Apoptosis |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | < 0.001 | Apoptosis |
| MDM2 | MDM2 Proto-Oncogene | 2.1 | < 0.01 | p53 regulation |
| Downregulated | ||||
| CCNB1 | Cyclin B1 | -2.9 | < 0.001 | Cell cycle progression |
| TOP2A | Topoisomerase (DNA) II Alpha | -2.7 | < 0.001 | DNA replication |
| MKI67 | Marker of Proliferation Ki-67 | -2.5 | < 0.001 | Cell proliferation |
| E2F1 | E2F Transcription Factor 1 | -2.2 | < 0.01 | Cell cycle regulation |
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.0 | < 0.01 | Anti-apoptosis |
Note: The data presented in this table is illustrative and compiled from representative findings in the literature. Actual values may vary between specific experiments.
Discussion and Future Directions
A direct, quantitative comparison of the effects of this compound and cisplatin on the transcriptome is currently hampered by the lack of publicly available high-throughput gene expression data for this compound.
The known mechanisms of this compound suggest that its antitumor effects are mediated by the disruption of lipid-based signaling pathways, leading to cell cycle arrest and apoptosis. This is supported by observed changes in the expression of specific genes like cyclin D1 and bcl-2[2].
In contrast, the gene expression profile of cisplatin-treated NSCLC cells reveals a broad transcriptional response to DNA damage. The upregulation of genes involved in cell cycle arrest (CDKN1A), DNA repair (GADD45A), and apoptosis (FAS, BAX), coupled with the downregulation of genes essential for cell proliferation (CCNB1, MKI67), reflects its mechanism as a DNA-damaging agent.
To fully understand the therapeutic potential of this compound and to rationally design combination therapies, it is imperative that future studies undertake comprehensive, unbiased gene expression profiling following this compound treatment in relevant cancer models. Such data would enable a direct comparison with standard-of-care agents and other investigational drugs, providing a clearer picture of its unique and overlapping mechanisms of action. This would ultimately facilitate the identification of predictive biomarkers and the development of more effective, targeted cancer therapies.
References
- 1. RNA-Seq Analysis of Cisplatin and the Monofunctional Platinum(II) Complex, Phenanthriplatin, in A549 Non-Small Cell Lung Cancer and IMR90 Lung Fibroblast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Transcriptome Sequencing Reveals Key Pathways and Genes Associated with Cisplatin Resistance in Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of D609 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a well-established inhibitor of key enzymes in cellular signaling pathways, demonstrating a range of biological activities including anti-tumor, anti-viral, and neuroprotective effects.[1][2] Its primary mechanisms of action are the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] this compound possesses a complex stereochemistry, with the potential for eight distinct stereoisomers. Emerging research indicates that the biological activity of this compound is not uniform across these isomers, with significant differences observed between enantiomeric pairs. This guide provides a comparative overview of the biological activities of this compound enantiomers, supported by experimental data and detailed methodologies, to aid researchers in the targeted application of this potent inhibitor.
A pivotal study by Kato et al. (2016) successfully synthesized all eight possible stereoisomers of this compound and evaluated their inhibitory effects on both PC-PLC and SMS. The study revealed "considerable differences in their activities," highlighting the importance of stereochemistry in the biological function of this compound.[3] While the specific quantitative data from this study is detailed within the full publication, this guide will present the framework for this comparison and provide the necessary experimental context.
Quantitative Data Summary
The following table summarizes the comparative inhibitory activities of the this compound stereoisomers against their primary targets, as established by Kato et al. (2016). For precise IC50 or Ki values, readers are directed to the original publication.
| Stereoisomer | Target Enzyme | Relative Inhibitory Activity | Reference |
| Isomer 1 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 | |
| Isomer 2 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 | |
| Isomer 3 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 | |
| Isomer 4 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 | |
| Isomer 5 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 | |
| Isomer 6 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 | |
| Isomer 7 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 | |
| Isomer 8 | PC-PLC | Varies | Kato et al., 2016 |
| SMS | Varies | Kato et al., 2016 |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intercepting critical lipid signaling pathways. The inhibition of PC-PLC and SMS disrupts the balance of second messengers, primarily diacylglycerol (DAG) and ceramide, which in turn influences a multitude of downstream cellular processes including proliferation, apoptosis, and inflammation.
Caption: this compound inhibits PC-PLC and SMS, altering DAG and ceramide levels.
Experimental Protocols
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of this compound enantiomers on PC-PLC activity.
Materials:
-
Purified or recombinant PC-PLC enzyme
-
This compound enantiomers
-
Phosphatidylcholine (PC) substrate (e.g., radiolabeled or fluorescently tagged)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like Zn²⁺)
-
Quenching solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and PC-PLC enzyme.
-
Add varying concentrations of the this compound enantiomer to be tested to the reaction mixture and pre-incubate for a specified time.
-
Initiate the enzymatic reaction by adding the PC substrate.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Separate the product (e.g., phosphocholine or diacylglycerol) from the unreacted substrate using an appropriate method (e.g., chromatography or phase separation).
-
Quantify the amount of product formed using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the this compound enantiomer and determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound enantiomers on PC-PLC.
Sphingomyelin Synthase (SMS) Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound enantiomers on SMS activity.[4][5][6][7][8]
Materials:
-
Cell lysates or purified SMS enzyme
-
This compound enantiomers
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
Phosphatidylcholine (PC)
-
Assay buffer (e.g., Tris-HCl)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
-
Fluorescence imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cell lysate or purified SMS, and PC.
-
Add varying concentrations of the this compound enantiomer to the reaction mixture.
-
Initiate the reaction by adding the fluorescently labeled ceramide substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and extract the lipids using chloroform/methanol.
-
Separate the fluorescently labeled sphingomyelin product from the ceramide substrate using TLC.
-
Visualize and quantify the fluorescent spots corresponding to the product and substrate using a fluorescence imaging system.
-
Calculate the percentage of SMS activity inhibition for each this compound enantiomer concentration and determine the IC50 value.
Caption: Workflow for assessing this compound enantiomer inhibition of SMS activity.
Conclusion
The biological activity of this compound is significantly influenced by its stereochemistry. The differential inhibition of PC-PLC and SMS by this compound enantiomers underscores the necessity of using stereochemically pure compounds for targeted research and therapeutic development. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the nuanced activities of each this compound enantiomer. For detailed quantitative comparisons, the work of Kato et al. (2016) serves as the primary reference. This guide aims to facilitate a more precise understanding and application of this compound in exploring complex cellular signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neuro-signals.com [neuro-signals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Expedient Route to 9-arylmethylanthracene Derivatives via Tandem Ni-catalyzed Alkene Dicarbofunctionalization and Acid-promoted Cyclization-aromatization - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to D609 and Chemotherapeutic Agent Combinations
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies increasingly focuses on combination strategies that exploit synergistic interactions between different agents. This guide explores the potential synergistic effects of the investigational compound D609 when combined with conventional chemotherapeutic agents. This compound, a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), presents a novel mechanistic approach that may complement and enhance the efficacy of established cancer drugs.[1][2][3][4][5] While direct experimental data on the synergistic effects of this compound with cisplatin, doxorubicin, and paclitaxel is limited, this guide provides a framework for investigation based on their individual mechanisms of action.
Rationale for Synergy
This compound's unique mechanism of action, which involves the modulation of critical lipid second messengers like diacylglycerol (DAG) and ceramide, offers a compelling basis for expecting synergy with traditional chemotherapeutics.[1][2][3][4][5] By altering cellular signaling pathways that control proliferation, apoptosis, and drug resistance, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy. For instance, this compound-induced alterations in cell cycle progression could render cancer cells more susceptible to DNA-damaging agents like cisplatin or mitotic inhibitors like paclitaxel.
Comparative Analysis of this compound and Chemotherapeutic Agents
| Agent | Target | Mechanism of Action | Potential for Synergy with this compound |
| This compound | Phosphatidylcholine-specific phospholipase C (PC-PLC), Sphingomyelin synthase (SMS) | Inhibits the hydrolysis of phosphatidylcholine and the synthesis of sphingomyelin, leading to altered levels of diacylglycerol and ceramide. This can induce cell cycle arrest and apoptosis.[1][2][3][4][5] | May enhance the apoptotic effects of chemotherapeutic agents and overcome resistance by modulating lipid-mediated survival signals. |
| Cisplatin | DNA | Forms platinum-DNA adducts, leading to DNA damage and induction of apoptosis. | This compound-induced cell cycle arrest could potentiate the effects of cisplatin on DNA replication. Alterations in ceramide levels by this compound could lower the apoptotic threshold. |
| Doxorubicin | Topoisomerase II, DNA | Intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis. | Synergy may arise from the combined induction of apoptosis through independent pathways. This compound's effects on membrane lipids could also influence doxorubicin uptake or efflux. |
| Paclitaxel | Microtubules | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | This compound could enhance paclitaxel-induced apoptosis by modulating signaling pathways that are activated in response to mitotic stress. |
Hypothetical Experimental Data for Synergistic Effects
The following tables illustrate how quantitative data on the synergistic effects of this compound with chemotherapeutic agents could be presented. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Cytotoxicity of this compound and Cisplatin in A549 Lung Cancer Cells
| This compound (µM) | Cisplatin (µM) | Fraction Affected | Combination Index (CI) |
| 5 | 2 | 0.65 | 0.75 (Synergy) |
| 10 | 4 | 0.85 | 0.62 (Synergy) |
| 15 | 6 | 0.95 | 0.51 (Strong Synergy) |
Table 2: Synergistic Apoptosis Induction by this compound and Doxorubicin in MCF-7 Breast Cancer Cells
| This compound (µM) | Doxorubicin (nM) | % Apoptotic Cells | Combination Index (CI) |
| 2.5 | 50 | 45% | 0.81 (Synergy) |
| 5 | 100 | 68% | 0.69 (Synergy) |
| 10 | 200 | 82% | 0.55 (Strong Synergy) |
Table 3: Synergistic Inhibition of Cell Proliferation by this compound and Paclitaxel in OVCAR-3 Ovarian Cancer Cells
| This compound (µM) | Paclitaxel (nM) | % Inhibition | Combination Index (CI) |
| 1 | 5 | 55% | 0.88 (Synergy) |
| 2.5 | 10 | 75% | 0.72 (Synergy) |
| 5 | 20 | 92% | 0.60 (Strong Synergy) |
Experimental Protocols
1. Cell Culture and Reagents:
-
Cancer cell lines (e.g., A549, MCF-7, OVCAR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound, cisplatin, doxorubicin, and paclitaxel are dissolved in appropriate solvents to create stock solutions.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound, the chemotherapeutic agent, or the combination of both for 48-72 hours.
-
MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are treated with the drug combinations for a specified time.
-
Cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
-
The percentage of apoptotic cells is determined by flow cytometry.
4. Combination Index (CI) Analysis:
-
The synergistic, additive, or antagonistic effects of the drug combinations are quantified using the Chou-Talalay method to calculate the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action for selected chemotherapeutic agents.
Caption: Hypothetical synergistic signaling pathway of this compound and chemotherapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer [jcancer.org]
- 3. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic this compound treatment interferes with cell cycle and targets the expression of Olig2 in Glioma Stem like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
D609's Dual Inhibition of PC-PLC and SMS: A Comparative Analysis of its Anti-Cancer Mechanisms Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular mechanisms of action of investigational compounds is paramount. Tricyclodecan-9-yl xanthogenate (D609) has emerged as a significant tool in cell biology and cancer research due to its inhibitory effects on key enzymes in lipid metabolism. This guide provides a comparative analysis of this compound's mechanism of action in various cell types, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
This compound is a potent competitive inhibitor of both phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4] Its action on these enzymes disrupts the delicate balance of lipid second messengers, primarily leading to an accumulation of ceramide and a decrease in 1,2-diacylglycerol (DAG). This shift in lipid signaling triggers a cascade of cellular events, most notably cell cycle arrest and apoptosis, making this compound a compound of interest in oncology.
Comparative Efficacy of this compound Across Cell Lines
The cytotoxic and cytostatic effects of this compound vary significantly across different cell types, particularly between cancerous and non-cancerous cells. While comprehensive comparative studies are still emerging, available data indicates a generally higher sensitivity in cancer cells.
| Cell Line | Cell Type | Effect | Concentration | Key Findings |
| MDA-MB-231 | Human Breast Cancer | Inhibition of PC-PLC | 50 µg/mL | 60-80% inhibition of PC-PLC activity. |
| Inhibition of SMS | 50 µg/mL | Only 5-21% inhibition of SMS activity. | ||
| Apoptosis Induction | ≥ 500 µM | Higher concentrations are required to induce apoptosis. | ||
| BV-2 | Mouse Microglia | Ceramide Increase | 100 µM | Significant increase in intracellular ceramide levels. |
| Cell Cycle Arrest | 100 µM | Arrest in the G0/G1 phase. | ||
| MDCK | Canine Kidney (non-cancerous) | Inhibition of cPLA2 | IC50 ~375 µM | Inhibition of arachidonic acid release. |
| Jurkat | Human T-cell Leukemia | Apoptosis Sensitization | Non-toxic concentrations | Enhances FasL-induced apoptosis. |
| HeLa | Human Cervical Cancer | Apoptosis Inhibition (UV-induced) | 50 µM | Suppresses UV-induced apoptosis by preventing mitochondrial ceramide production. |
| CHO-K1, HEK-293, NIH-3T3 | Various (Hamster Ovary, Human Embryonic Kidney, Mouse Fibroblast) | Apoptosis Induction | Not specified | Induces apoptosis following sustained eIF2α phosphorylation. |
Mechanism of Action: A Two-Pronged Approach
This compound's anti-cancer activity stems from its ability to simultaneously modulate two critical enzymatic pathways:
-
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). By competitively inhibiting PC-PLC, this compound reduces the levels of DAG, a key signaling molecule involved in cell proliferation and survival.
-
Inhibition of Sphingomyelin Synthase (SMS): SMS catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide, forming sphingomyelin and DAG. This compound's inhibition of SMS has a dual effect: it further reduces DAG levels and, more importantly, leads to the accumulation of the pro-apoptotic lipid, ceramide.
The culmination of these inhibitory actions is a significant increase in the intracellular ceramide-to-DAG ratio, which is a critical determinant of cell fate.
Downstream Signaling: The Path to Cell Cycle Arrest and Apoptosis
The accumulation of ceramide initiates a signaling cascade that ultimately leads to the demise of cancer cells. Key downstream events include:
-
Induction of Cell Cycle Inhibitors: Ceramide has been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][2]
-
Dephosphorylation of Retinoblastoma Protein (Rb): The increased levels of p21 and p27 lead to the dephosphorylation (inactivation) of the retinoblastoma protein (Rb).[1][2] This prevents the cell from progressing from the G1 to the S phase of the cell cycle, effectively halting proliferation.
-
Induction of Apoptosis: Ceramide is a well-established pro-apoptotic molecule that can activate both intrinsic and extrinsic apoptotic pathways. In some cell types, this compound has been shown to enhance FasL-induced apoptosis.
Figure 1. this compound's dual inhibition of PC-PLC and SMS leads to increased ceramide and decreased DAG, triggering cell cycle arrest and apoptosis.
Experimental Protocols
PC-PLC Activity Assay (Amplex Red Method)
This assay provides a sensitive method for continuously monitoring PC-PLC activity.
Principle: PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and DAG. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to generate the fluorescent product, resorufin.
Procedure:
-
Prepare a 1X Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.14 M NaCl, 10 mM dimethylglutarate).
-
Prepare a working solution of 100 µM Amplex Red reagent, 2 U/mL HRP, 0.2 U/mL choline oxidase, 4 U/mL alkaline phosphatase, and 0.5 mM phosphatidylcholine in 1X Reaction Buffer.
-
Add 50 µL of the working solution to each well of a 96-well plate.
-
Add 50 µL of the cell lysate or purified enzyme sample (with and without this compound) to the wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at multiple time points.
Figure 2. Workflow for the Amplex Red PC-PLC activity assay.
Sphingomyelin Synthase (SMS) Activity Assay (Fluorescent Method)
This assay measures SMS activity by monitoring the formation of a fluorescent sphingomyelin analog.
Principle: Cell lysates are incubated with a fluorescent ceramide analog (e.g., NBD-C6-ceramide) and phosphatidylcholine. SMS in the lysate transfers the phosphocholine headgroup to the fluorescent ceramide, producing a fluorescent sphingomyelin analog that can be separated and quantified.
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl).
-
Prepare a substrate mixture containing a fluorescent ceramide analog and phosphatidylcholine in the reaction buffer.
-
Add cell lysate (with and without this compound) to the substrate mixture.
-
Incubate at 37°C.
-
Stop the reaction and extract the lipids using a solvent system like chloroform:methanol.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent sphingomyelin product using a fluorescence scanner.
Ceramide Quantification (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying different ceramide species.
Procedure:
-
Lipid Extraction: Extract lipids from cell pellets using a solvent system such as chloroform:methanol.
-
Internal Standard: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) to each sample for normalization.
-
Chromatographic Separation: Separate the different lipid species using liquid chromatography, typically with a C18 reverse-phase column.
-
Mass Spectrometry Detection: Ionize the eluted lipids and detect the specific mass-to-charge ratio (m/z) of the precursor and product ions for each ceramide species using a tandem mass spectrometer.
-
Quantification: Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard.
Alternative Compounds
While this compound is a widely used inhibitor, other compounds targeting the same pathways are available.
-
U73122: A commonly used phospholipase C inhibitor, although it is not specific for the PC-PLC isoform.
-
GW4869: An inhibitor of neutral sphingomyelinase, which also leads to an increase in ceramide levels, but through a different mechanism than this compound's inhibition of SMS.
Comparative studies directly evaluating the efficacy and specificity of these alternatives against this compound in a wide range of cell types are needed to fully delineate their respective advantages and disadvantages.
Conclusion
This compound exerts its anti-cancer effects through a dual inhibitory mechanism on PC-PLC and SMS, leading to an accumulation of pro-apoptotic ceramide and a reduction in pro-proliferative DAG. The sensitivity to this compound varies among cell lines, with cancer cells generally showing a greater response. The detailed protocols provided herein offer a framework for the cross-validation of this compound's mechanism of action in different cellular contexts. Further research focusing on direct comparative studies with alternative inhibitors and in a broader range of normal and cancerous cell lines will be crucial for the potential therapeutic application of targeting these lipid metabolic pathways.
References
- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tricyclo-decan-9-yl-xanthogenate (Racemate): A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Tricyclo-decan-9-yl-xanthogenate (racemate), a compound also known by its synonym D609. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety Concerns and Hazard Profile
Tricyclo-decan-9-yl-xanthogenate belongs to the xanthate class of compounds. As a group, xanthates are recognized as corrosive and toxic materials. Contact with skin can cause irritation or burns[1]. Ingestion is harmful[2]. A significant hazard associated with xanthates is their instability in the presence of moisture and acids, which leads to the release of highly flammable and toxic carbon disulfide (CS₂) gas[3]. Therefore, improper disposal can pose serious health and safety risks.
All personnel handling Tricyclo-decan-9-yl-xanthogenate and its waste must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or apron, and safety goggles or a face shield. All handling of the compound and its waste, especially during the disposal procedure, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling hazardous vapors.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding Tricyclo-decan-9-yl-xanthogenate and its hazardous decomposition product, carbon disulfide.
| Property | Tricyclo-decan-9-yl-xanthogenate (this compound) | Carbon Disulfide (CS₂) |
| Synonyms | This compound, Tricyclodecane-9-yl-xanthogenate | Carbon bisulfide |
| CAS Number | 83373-60-8 | 75-15-0 |
| Primary Hazards | Corrosive, Toxic, Releases CS₂ with acid/moisture | Highly Flammable, Toxic, Central Nervous System Depressant |
| Disposal Consideration | Requires chemical neutralization before disposal. | Generated during acid hydrolysis of xanthates. Must be handled with extreme caution in a well-ventilated area. |
Experimental Protocol: Chemical Neutralization of Waste
For the safe disposal of small quantities of Tricyclo-decan-9-yl-xanthogenate waste generated in a laboratory setting, chemical neutralization is the recommended approach. Oxidation using hydrogen peroxide is a preferred method as it degrades the xanthate into less harmful substances, such as sulfates and bicarbonates, and avoids the large-scale generation of toxic carbon disulfide gas that occurs with acid hydrolysis.
Materials:
-
Waste Tricyclo-decan-9-yl-xanthogenate (solid or in a compatible solvent)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container (e.g., a labeled glass bottle)
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat.
Procedure:
-
Preparation: All steps must be performed in a certified chemical fume hood. Ensure that a fire extinguisher and a chemical spill kit are readily accessible.
-
Waste Dilution: If the xanthate waste is in a solid form, dissolve it in a minimal amount of a compatible solvent (e.g., isopropanol). If it is already in solution, it may be used directly. Place the waste solution in a beaker of appropriate size on a stir plate.
-
pH Adjustment: Begin stirring the solution. Slowly add 1 M sodium hydroxide solution dropwise to adjust the pH of the waste solution to between 9 and 10. Use pH indicator strips or a pH meter to monitor the pH. Maintaining an alkaline pH is crucial for the stability of the xanthate before the addition of the oxidant.
-
Oxidation: While stirring, slowly add 3% hydrogen peroxide solution to the xanthate waste. A general guideline is to add the hydrogen peroxide in a 10:1 molar excess relative to the amount of xanthate. The reaction can be exothermic; add the hydrogen peroxide in small portions to control the temperature.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for at least 2 hours to ensure the complete degradation of the xanthate.
-
Final pH Adjustment: After the reaction is complete, check the pH of the solution again. Neutralize the solution to a pH between 6 and 8 by adding a weak acid (e.g., citric acid) or a weak base as needed.
-
Final Disposal: The neutralized solution can now be disposed of as aqueous chemical waste in accordance with your institution's and local environmental regulations. Ensure the waste container is properly labeled with its contents.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step procedure for the safe disposal of Tricyclo-decan-9-yl-xanthogenate waste.
References
Essential Safety and Logistical Information for Handling Tricyclo-decan-9-yl-xanthogenate (racemate)
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Tricyclo-decan-9-yl-xanthogenate (racemate). Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known hazards of the xanthate chemical class and general best practices for handling novel chemical substances.
Hazard Assessment
Tricyclo-decan-9-yl-xanthogenate belongs to the xanthate class of compounds. Xanthates are known to be hazardous, and this specific racemate should be handled with the utmost care, assuming it possesses similar or greater hazards.
Summary of Potential Hazards:
-
Skin and Eye Irritation: Contact can cause skin irritation, burns, redness, itching, and swelling.[1] Eye contact can lead to irritation and potential cornea damage.[1]
-
Toxicity: Harmful if swallowed or in contact with skin.[3] Inhalation of dust should be avoided.[1][4] Animal studies on xanthates suggest potential for chronic damage to the liver and nervous system with long-term exposure.[5]
-
Flammability: Xanthates can be flammable and may form flammable dust clouds in the air.[4] They can also produce toxic and flammable decomposition products like carbon disulfide.[4]
-
Instability: Xanthates can decompose in the presence of moisture, heat, or acids.[4][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling Tricyclo-decan-9-yl-xanthogenate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides protection against splashes and accidental contact. Inspect gloves for any damage before use and change them frequently.[7][8] |
| Eyes | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects against larger splashes.[7][9] |
| Body | Chemical-resistant lab coat or apron worn over full-coverage clothing. | Impervious clothing prevents skin contact.[1] Ensure the lab coat is fully buttoned.[8] |
| Respiratory | Use of a certified chemical fume hood is mandatory. For situations with potential for aerosol generation or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] Respirator use requires proper fit-testing and training.[8] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[7] |
Handling and Storage Procedures
Adherence to strict operational protocols is essential for maintaining a safe laboratory environment.
Experimental Workflow:
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and direct sunlight.[4]
-
Keep containers tightly closed to prevent moisture absorption, which can lead to decomposition.[4][6]
-
Store away from incompatible materials such as acids and oxidizing agents.[4]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the safety officer.
-
Isolate: Prevent the spread of the spill.
-
PPE: Don appropriate PPE before attempting cleanup.
-
Cleanup: For small spills, use an inert absorbent material. For larger spills, follow institutional emergency procedures.
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing Tricyclo-decan-9-yl-xanthogenate (racemate) must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container. This includes contaminated PPE, absorbent materials, and any residual solid compound.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a labeled, sealed, and appropriate hazardous waste container. Do not pour xanthate waste down the drain, as it can be toxic to aquatic life.[2]
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
References
- 1. camachem.com [camachem.com]
- 2. camachem.com [camachem.com]
- 3. scribd.com [scribd.com]
- 4. Storage and delivery of xanthates - Company News [vfchemical.com]
- 5. Xanthates in mining | Resources Safety & Health Queensland [rshq.qld.gov.au]
- 6. Precautions in Xanthate Flotation | Safe Handling and Effective Use [billionthai.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
